2-(4,6-Dichloropyrimidin-2-yl)acetonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 17578. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(4,6-dichloropyrimidin-2-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2N3/c7-4-3-5(8)11-6(10-4)1-2-9/h3H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUULABSLYIJIKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1Cl)CC#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40280607 | |
| Record name | 2-(4,6-dichloropyrimidin-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40280607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63155-43-1 | |
| Record name | 63155-43-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17578 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4,6-dichloropyrimidin-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40280607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide to 2-(4,6-Dichloropyrimidin-2-yl)acetonitrile (CAS: 63155-43-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4,6-Dichloropyrimidin-2-yl)acetonitrile is a versatile heterocyclic building block of significant interest in medicinal chemistry and agrochemical research. Its reactive dichloropyrimidine core, coupled with a functional nitrile group, provides a scaffold for the synthesis of a diverse array of complex molecules. This technical guide offers a comprehensive overview of its physicochemical properties, synthesis, reactivity, and applications, with a focus on its role in the development of novel therapeutic agents and crop protection solutions.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical properties of this compound is presented in the table below. While some data points like melting point and density are not consistently reported across public domains, the available information provides a foundational understanding of the compound's physical characteristics.
| Property | Value | Reference |
| CAS Number | 63155-43-1 | [1] |
| Molecular Formula | C₆H₃Cl₂N₃ | [2] |
| Molecular Weight | 188.01 g/mol | [2] |
| Appearance | Light yellow to yellow solid | |
| Boiling Point | 305.9 °C | [2] |
| Storage Temperature | 2-8 °C, under inert gas (Nitrogen or Argon) | [1] |
Spectroscopic Data:
-
¹H NMR: A singlet corresponding to the methylene protons (CH₂) is expected, alongside a singlet for the pyrimidine ring proton (H-5). The chemical shifts will be influenced by the solvent used.
-
¹³C NMR: Signals for the cyanomethyl carbon, the methylene carbon, and the carbons of the dichloropyrimidine ring are anticipated. The two chlorine-bearing carbons (C-4 and C-6) are expected to have similar chemical shifts.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for the C≡N (nitrile) stretching vibration, C-Cl stretching, and aromatic C-N stretching are expected.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the compound's molecular weight, along with a characteristic isotopic pattern due to the presence of two chlorine atoms.
Synthesis and Reactivity
Synthesis
A common synthetic route to this compound involves the chlorination of a dihydroxypyrimidine precursor.
Experimental Protocol: Synthesis from 2-(4,6-dihydroxypyrimidin-2-yl)acetamide
This protocol is based on a reported synthesis and should be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
2-(4,6-dihydroxypyrimidin-2-yl)acetamide
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylaniline
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexane
-
Ice
Procedure:
-
In a flask equipped with a reflux condenser, dissolve 2-(4,6-dihydroxypyrimidin-2-yl)acetamide (1.0 equivalent) in phosphorus oxychloride (excess).
-
Slowly add N,N-dimethylaniline (approximately 2.1 equivalents) through the condenser.
-
Gently heat the reaction mixture in an oil bath. Once the reaction initiates (often indicated by a color change or gas evolution), remove the heat source.
-
After the initial vigorous reaction subsides, continue to heat the mixture at reflux for 10 minutes.
-
Carefully decant the hot reaction solution onto crushed ice (approximately 100 g for a 37 mmol scale reaction).
-
Extract the resulting suspension with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to afford this compound as a yellow solid.[3]
Diagram of Synthetic Workflow:
Reactivity and Synthetic Applications
The two chlorine atoms on the pyrimidine ring are susceptible to nucleophilic aromatic substitution (SNAr), making this compound a valuable precursor for creating diverse molecular libraries. The reactivity of the chlorine atoms can be modulated by reaction conditions and the nature of the nucleophile.
Key Reactions:
-
Nucleophilic Substitution: The chlorine atoms can be displaced by a variety of nucleophiles, including amines, alcohols, and thiols. This is a fundamental reaction for introducing diverse functional groups.
-
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, can be employed to form carbon-carbon and carbon-nitrogen bonds, respectively. These reactions are pivotal in modern drug discovery for constructing complex molecular architectures.
Diagram of Reactivity:
Applications in Drug Discovery and Agrochemicals
This compound serves as a crucial intermediate in the synthesis of biologically active compounds.
Pharmaceutical Applications
The dichloropyrimidine scaffold is a common feature in many kinase inhibitors. While specific examples directly originating from this compound are not extensively documented in publicly available literature, its structural similarity to precursors of drugs like Dasatinib, a multi-targeted kinase inhibitor, highlights its potential in this area. The general synthetic strategy involves the sequential displacement of the chlorine atoms to build the desired pharmacophore.
Hypothetical Signaling Pathway Inhibition:
Many kinase inhibitors target pathways involved in cell proliferation and survival, such as the BCR-ABL pathway in chronic myeloid leukemia (CML), which is a target for Dasatinib.
Agrochemical Applications
This compound is a key intermediate in the synthesis of various agrochemicals, particularly herbicides.[2] The dichloropyrimidine moiety can be functionalized to produce compounds that target specific biological pathways in weeds, leading to effective weed control in various crops.
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for this compound is not widely available. Therefore, it must be handled with extreme caution, assuming it is a hazardous substance. The following precautions are based on the safety data for related dichloropyrimidine and acetonitrile compounds and should be strictly followed.
Hazard Identification (Presumed):
-
Harmful if swallowed, in contact with skin, or if inhaled.
-
Causes serious eye irritation.
-
May cause skin and respiratory irritation.
Handling and Storage:
-
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[4] Avoid breathing dust, vapor, mist, or gas.[4] Avoid contact with skin, eyes, and clothing.[4][5] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][5] Wash hands thoroughly after handling.[4]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] Store at 2-8 °C under an inert atmosphere.[1] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
First Aid Measures (General Guidance for Related Compounds):
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5]
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[5]
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]
Disposal: Dispose of this chemical and its container in accordance with local, state, and federal regulations. It should be treated as hazardous waste.
Conclusion
This compound is a valuable and reactive intermediate with significant potential in the synthesis of novel pharmaceuticals and agrochemicals. Its utility stems from the facile displacement of its chlorine atoms, allowing for the introduction of a wide range of functional groups. While detailed public data on its properties and specific applications are somewhat limited, the information available on related compounds provides a strong basis for its exploration in research and development. Due to the lack of a specific safety profile, this compound should be handled with the utmost care by trained professionals, adhering to stringent safety protocols. Further research into the reactivity and biological applications of derivatives of this compound is warranted to fully exploit its potential in creating new and effective chemical entities.
References
- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 2. This compound [myskinrecipes.com]
- 3. This compound CAS#: 63155-43-1 [m.chemicalbook.com]
- 4. US20130030177A1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
physicochemical properties of 2-(4,6-Dichloropyrimidin-2-yl)acetonitrile
An In-depth Technical Guide to the Physicochemical Properties of 2-(4,6-Dichloropyrimidin-2-yl)acetonitrile
Introduction
This compound is a significant chemical intermediate, playing a crucial role in the synthesis of a variety of agrochemicals, particularly herbicides, and in the production of pharmaceuticals.[1] Its molecular structure, featuring a dichloropyrimidine ring coupled with an acetonitrile group, provides reactive sites that are valuable for organic synthesis and the creation of more complex molecules.[1] This technical guide provides a comprehensive overview of its core physicochemical properties, experimental protocols for its synthesis and analysis, and logical workflows illustrating its synthetic pathway and role as a chemical intermediate. This document is intended for researchers, scientists, and professionals involved in drug development and agrochemical synthesis.
Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.
| Property | Value | Reference |
| CAS Number | 63155-43-1 | [1][2][3][4] |
| Molecular Formula | C₆H₃Cl₂N₃ | [1][2][4] |
| Molecular Weight | 188.01 g/mol | [1][2][4] |
| Appearance | Yellow Solid | [2] |
| Boiling Point | 305.9°C | [1] |
| Storage Conditions | Store at 2-8°C under inert gas (Nitrogen or Argon) | [2][3][4] |
Experimental Protocols
Synthesis of this compound
A documented method for the synthesis of this compound involves the chlorination of a dihydroxypyrimidine precursor.[2]
Materials:
-
2-(4,6-dihydroxypyrimidin-2-yl)acetamide
-
Phosphorus trichloride (POCl₃)
-
N,N-dimethylaniline
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel
-
Ethyl acetate
-
Hexane
-
Ice
Procedure:
-
In a flask equipped with a reflux condenser, dissolve 2-(4,6-dihydroxypyrimidin-2-yl)acetamide (37.1 mmol) in phosphorus trichloride (204 mmol).[2]
-
Slowly add N,N-dimethylaniline (79 mmol) through the condenser.[2]
-
Gently heat the reaction mixture in an oil bath. Once the reaction initiates, promptly remove it from the heat source.[2]
-
After the initial vigorous reaction subsides, continue to reflux for an additional 10 minutes.[2]
-
Carefully decant the hot reaction solution onto 100 g of ice.[2]
-
Extract the resulting suspension three times with dichloromethane.[2]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[2]
-
Purify the crude product using silica gel column chromatography with a mobile phase of 15-20% ethyl acetate in hexane to yield this compound as a yellow solid (73% yield).[2]
Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
While specific HPLC protocols for this compound are not extensively detailed in the provided literature, a general reverse-phase HPLC method, commonly used for analyzing related pyrimidine derivatives, can be adapted.[5][6]
Instrumentation:
-
HPLC system with a binary pump, autosampler, and column oven.[6]
-
UV or Mass Spectrometry (MS) detector.[6]
Chromatographic Conditions (Representative):
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[6]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with an additive like 0.1% formic acid for MS compatibility.[5][6]
-
Flow Rate: 0.5 mL/min.[6]
-
Column Temperature: 40°C.[6]
-
Injection Volume: 5 µL.[6]
-
Detection: UV detection at a suitable wavelength or MS detection using an electrospray ionization (ESI) source.[6]
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent such as acetonitrile or methanol.[6]
-
Create a series of calibration standards by serially diluting the stock solution.[6]
-
For complex matrices, sample extraction (e.g., liquid-liquid extraction or solid-phase extraction) may be necessary to remove interfering components before injection.[6]
Visualizations
The following diagrams illustrate the synthetic workflow and the role of this compound as a key building block in chemical synthesis.
Caption: Synthetic workflow for this compound.
Caption: Role as a key intermediate in synthesis.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound CAS#: 63155-43-1 [m.chemicalbook.com]
- 3. rheniumshop.co.il [rheniumshop.co.il]
- 4. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. Separation of 2-Amino-4,6-dichloropyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. benchchem.com [benchchem.com]
2-(4,6-Dichloropyrimidin-2-yl)acetonitrile molecular structure and weight
An In-depth Technical Guide to 2-(4,6-Dichloropyrimidin-2-yl)acetonitrile
This guide provides a detailed overview of the molecular structure, weight, and synthetic utility of this compound, a key intermediate in various chemical syntheses. This document is intended for researchers, scientists, and professionals involved in drug development and organic synthesis.
Molecular Structure and Properties
This compound is a chemical compound characterized by a dichlorinated pyrimidine ring attached to an acetonitrile group. The structural arrangement of this molecule imparts specific reactivity, making it a versatile building block in medicinal chemistry and agrochemical research.
The key quantitative data for this compound are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₆H₃Cl₂N₃ | [1][2] |
| Molecular Weight | 188.01 g/mol | [1][2] |
| CAS Number | 63155-43-1 | [2][3] |
Synthetic Applications
This compound serves as a crucial precursor in the synthesis of more complex molecules.[1] Its reactivity, particularly at the chloro-substituted positions of the pyrimidine ring, allows for nucleophilic substitution reactions to introduce diverse functional groups. This property is extensively utilized in the development of novel compounds for pharmaceuticals and crop protection.[1]
Below is a conceptual workflow illustrating the role of this compound as a foundational element in synthetic chemistry.
Caption: Conceptual workflow of this compound in chemical synthesis.
References
An In-depth Technical Guide to the Synthesis of 2-(4,6-Dichloropyrimidin-2-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible synthetic route to 2-(4,6-dichloropyrimidin-2-yl)acetonitrile, a valuable building block in medicinal chemistry and drug discovery. The document outlines a two-step synthesis commencing with the preparation of the key intermediate, 2,4,6-trichloropyrimidine, followed by a selective nucleophilic substitution to introduce the cyanomethyl moiety. Detailed experimental protocols, quantitative data, and process diagrams are presented to facilitate laboratory-scale synthesis.
Synthesis Pathway Overview
The proposed synthesis of this compound is a two-step process. The first step involves the chlorination of barbituric acid to yield 2,4,6-trichloropyrimidine. The second step is a selective nucleophilic aromatic substitution (SNAr) on 2,4,6-trichloropyrimidine using a cyanomethyl carbanion to afford the target compound.
An In-depth Technical Guide to the Synthesis of 2-(4,6-Dichloropyrimidin-2-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4,6-Dichloropyrimidin-2-yl)acetonitrile is a key intermediate in the synthesis of various biologically active compounds and pharmaceutical agents. Its reactive dichloropyrimidine core and the presence of a nitrile functional group make it a versatile building block for the construction of more complex molecular architectures. This technical guide provides a comprehensive overview of the starting materials and a detailed experimental protocol for the synthesis of this important compound.
Synthetic Pathway Overview
The synthesis of this compound can be efficiently achieved from 2-(4,6-dihydroxypyrimidin-2-yl)acetamide. This process involves a one-pot reaction that accomplishes both the chlorination of the hydroxyl groups on the pyrimidine ring and the dehydration of the acetamide to an acetonitrile.
A plausible synthetic route to the starting material, 2-(4,6-dihydroxypyrimidin-2-yl)acetamide, involves the condensation of a suitable C3 synthon, such as ethyl cyanoacetate, with guanidine.
Experimental Protocols
Step 1: Synthesis of 2-(4,6-Dihydroxypyrimidin-2-yl)acetamide (Proposed)
Step 2: Synthesis of this compound
This procedure details the conversion of 2-(4,6-dihydroxypyrimidin-2-yl)acetamide to the final product. The reaction involves a simultaneous chlorination and dehydration.
Reaction Scheme:
Caption: Synthetic pathway for this compound.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) |
| 2-(4,6-dihydroxypyrimidin-2-yl)acetamide | 169.14 | 37.1 |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 204 |
| N,N-Dimethylaniline | 121.18 | 79 |
| Dichloromethane (CH₂Cl₂) | 84.93 | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - |
| Silica Gel | - | - |
| Ethyl Acetate | 88.11 | - |
| Hexane | 86.18 | - |
Procedure:
-
In a flask equipped with a reflux condenser, dissolve 2-(4,6-dihydroxypyrimidin-2-yl)acetamide (6.28 g, 37.1 mmol) in phosphorus oxychloride (19 ml, 204 mmol).
-
Slowly add N,N-dimethylaniline (10 ml, 79 mmol) through the condenser.
-
Gently heat the reaction mixture in an oil bath. The reaction is exothermic and should be carefully monitored. Once the initial vigorous reaction subsides, heat the mixture to reflux for 10 minutes.
-
After cooling, carefully pour the hot reaction solution onto 100 g of ice.
-
Extract the resulting suspension with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of 15-20% ethyl acetate in hexane as the eluent.
-
The final product, this compound, is obtained as a yellow solid.
Quantitative Data:
| Product | Molecular Formula | Molar Mass ( g/mol ) | Yield (%) |
| This compound | C₆H₃Cl₂N₃ | 188.01 | 73 |
Logical Workflow for Synthesis and Purification
The following diagram illustrates the logical workflow from the starting material to the purified product.
Caption: Workflow for the synthesis and purification of the target compound.
Conclusion
This guide provides a clear and concise protocol for the synthesis of this compound. The described method offers a good yield and a straightforward purification procedure. For researchers in drug discovery and development, this compound serves as a valuable starting point for the creation of novel therapeutics. Further research into a reliable and high-yielding synthesis of the starting material, 2-(4,6-dihydroxypyrimidin-2-yl)acetamide, would be a valuable contribution to the field.
An In-Depth Technical Guide to the Reactivity of Chloro Groups in 2-(4,6-Dichloropyrimidin-2-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4,6-Dichloropyrimidin-2-yl)acetonitrile is a versatile chemical intermediate of significant interest in medicinal chemistry and drug discovery. Its pyrimidine core is a common scaffold in a multitude of biologically active compounds. The presence of two reactive chloro groups at the C4 and C6 positions, activated by the electron-withdrawing nature of the pyrimidine ring and the 2-acetonitrile substituent, makes this molecule a valuable building block for the synthesis of a diverse array of substituted pyrimidines. This guide provides a comprehensive overview of the reactivity of these chloro groups, focusing on nucleophilic aromatic substitution (SNAr) reactions, and offers detailed experimental protocols for the synthesis of key derivatives.
Core Reactivity Principles: Nucleophilic Aromatic Substitution (SNAr)
The primary mode of reaction for the chloro groups in this compound is nucleophilic aromatic substitution (SNAr). This reaction proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Attack: A nucleophile attacks one of the electron-deficient carbon atoms bearing a chloro group (C4 or C6), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyrimidine ring, particularly onto the electronegative nitrogen atoms.
-
Elimination of the Leaving Group: The aromaticity of the pyrimidine ring is restored by the elimination of the chloride ion, yielding the substituted product.
The Electronic Influence of the 2-Acetonitrile Group
The acetonitrile group (-CH₂CN) at the C2 position plays a crucial role in the reactivity of the C4 and C6 chloro groups. The nitrile moiety is strongly electron-withdrawing, which further depletes the electron density of the pyrimidine ring. This heightened electrophilicity of the C4 and C6 positions enhances their susceptibility to nucleophilic attack, thereby facilitating the SNAr reaction.
Regioselectivity and Control of Substitution
In this compound, the C4 and C6 positions are chemically equivalent. Consequently, in a mono-substitution reaction, the nucleophile will attack either position without preference, leading to a single product. The key to synthesizing differentially substituted pyrimidines lies in the controlled sequential substitution of the two chloro groups.
The introduction of the first nucleophile modifies the electronic properties of the pyrimidine ring. If the first nucleophile is an electron-donating group (e.g., an amino group), it will decrease the electrophilicity of the ring, thereby deactivating the remaining chloro group towards further substitution. This electronic deactivation allows for the isolation of mono-substituted products under controlled conditions. Conversely, to achieve di-substitution, more forcing reaction conditions, such as higher temperatures, longer reaction times, or an excess of the nucleophile, are typically required.
Quantitative Data on Nucleophilic Aromatic Substitution
While specific quantitative data for the reactivity of this compound is not extensively available in the public domain, the following table summarizes representative yields for SNAr reactions on analogous 2-substituted 4,6-dichloropyrimidines. This data provides a valuable reference for predicting the outcome of similar reactions with the target molecule.
| 2-Substituent | Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Product | Yield (%) |
| -NH₂ | Indoline | Ethanol | NaOH | Room Temp. | 1 | 2-amino-4-(indolin-1-yl)-6-ethoxypyrimidine-5-carbaldehyde | 60 |
| -NH₂ | Various Amines | None | Et₃N | 80-90 | 5 | 6-Chloro-N4-phenyl-2,4-pyrimidinediamine | 83 |
| -NH₂ | Amine | Ethanol | Et₃N | Reflux | 3 | Mono-aminated product | Not specified |
| -OCH₂CH₃ | Triazolopyrimidine Precursor | Not specified | Not specified | Not specified | Not specified | Triazolopyrimidine Sulfonamide | Not specified |
Note: The yields are for analogous systems and may vary for this compound.
Experimental Protocols
The following are detailed methodologies for key nucleophilic substitution reactions on this compound, adapted from established procedures for similar dichloropyrimidine derivatives.
Protocol 1: Mono-amination with a Primary Amine
This protocol describes the synthesis of a 4-amino-6-chloro-2-(cyanomethyl)pyrimidine derivative.
Materials:
-
This compound (1.0 eq)
-
Primary amine (e.g., aniline) (1.1 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound in ethanol, add the primary amine and triethylamine.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the desired mono-aminated product.
Protocol 2: Di-amination with a Secondary Amine
This protocol outlines the synthesis of a 4,6-diamino-2-(cyanomethyl)pyrimidine derivative using an excess of a secondary amine.
Materials:
-
This compound (1.0 eq)
-
Secondary amine (e.g., morpholine) (2.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound in acetonitrile.
-
Add the secondary amine and N,N-diisopropylethylamine to the solution.
-
Heat the reaction mixture in a sealed vessel at 100 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, concentrate the reaction mixture in vacuo.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by crystallization or column chromatography to afford the di-substituted product.
Protocol 3: Mono-alkoxylation
This protocol describes the synthesis of a 4-alkoxy-6-chloro-2-(cyanomethyl)pyrimidine derivative.
Materials:
-
This compound (1.0 eq)
-
Alcohol (e.g., ethanol) (as solvent and reactant)
-
Sodium hydroxide (NaOH) (1.2 eq)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound in the corresponding alcohol, add a solution of sodium hydroxide in water dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.
-
Once the starting material is consumed, neutralize the reaction mixture with dilute HCl.
-
Remove the alcohol under reduced pressure.
-
Extract the aqueous residue with dichloromethane.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate to yield the crude 4-alkoxy-6-chloro-2-(cyanomethyl)pyrimidine, which can be further purified by chromatography.
Visualizations
General SNAr Mechanism
Note: The image placeholders in the DOT script should be replaced with actual chemical structure images for a complete diagram.
Caption: General mechanism of nucleophilic aromatic substitution (SNAr).
Experimental Workflow for Selective Substitution
Caption: Workflow for selective mono- and di-substitution.
Conclusion
This compound is a highly valuable and reactive building block for the synthesis of functionalized pyrimidines. The two chloro groups at the C4 and C6 positions are readily displaced by a variety of nucleophiles via the SNAr mechanism. The key to harnessing the synthetic potential of this molecule lies in the careful control of reaction conditions to achieve selective mono- or di-substitution. By modulating the stoichiometry of the nucleophile, the nature of the base and solvent, and the reaction temperature, a diverse range of 4- and 6-substituted pyrimidine derivatives can be accessed. This guide provides a foundational understanding and practical protocols to aid researchers in the effective utilization of this important chemical intermediate in their synthetic endeavors.
An In-Depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2-(4,6-Dichloropyrimidin-2-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4,6-Dichloropyrimidin-2-yl)acetonitrile is a versatile bifunctional molecule of significant interest in medicinal chemistry and drug development. Its structure, featuring a dichloropyrimidine core and a cyanomethyl substituent, presents a unique combination of electrophilic and nucleophilic centers, making it a valuable scaffold for the synthesis of a diverse range of heterocyclic compounds. This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic sites of this compound, supported by theoretical principles, experimental evidence, and detailed protocols to facilitate its application in research and development.
Theoretical Framework: Identifying Reactive Centers
The reactivity of this compound is dictated by the electronic properties of its constituent functional groups. The pyrimidine ring, being a π-deficient heterocycle, is inherently electron-withdrawing. This effect is further amplified by the two strongly electronegative chlorine atoms. Conversely, the methylene bridge of the acetonitrile group is activated by both the pyrimidine ring and the nitrile group, rendering its protons acidic and the corresponding carbanion a potent nucleophile.
Electrophilic Sites: The primary electrophilic centers are the carbon atoms at positions 4 and 6 of the pyrimidine ring. These positions are highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. Computational studies on analogous 2,4-dichloropyrimidines indicate that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient at the C4 position compared to the C2 position, suggesting that C4 (and by extension, the equivalent C6) is the more electrophilic site. The presence of the electron-withdrawing cyanomethyl group at the C2 position is expected to further enhance the electrophilicity of the C4 and C6 positions.
Nucleophilic Sites:
-
Methylene Protons: The protons of the methylene group (-CH2CN) are significantly acidic due to the combined electron-withdrawing effects of the adjacent dichloropyrimidine ring and the nitrile group. Upon deprotonation by a suitable base, a resonance-stabilized carbanion is formed, which can act as a strong nucleophile in various carbon-carbon bond-forming reactions.
-
Nitrile Group: The nitrogen atom of the nitrile group possesses a lone pair of electrons and can, in principle, act as a nucleophile, although this is less common and typically requires specific reaction conditions.
Reactivity Profile and Experimental Data
The dual reactivity of this compound allows for a range of synthetic transformations.
Electrophilic Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The chlorine atoms at the C4 and C6 positions are excellent leaving groups and can be readily displaced by a variety of nucleophiles. Due to the symmetry of the molecule, monosubstitution at either C4 or C6 leads to the same product.
Table 1: Representative Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Reagent/Conditions | Product Type |
| Amines (R-NH2) | Base (e.g., K2CO3, Et3N), Solvent (e.g., DMF, EtOH) | 4-Amino-6-chloro-2-(cyanomethyl)pyrimidine |
| Thiols (R-SH) | Base (e.g., NaH, K2CO3), Solvent (e.g., DMF, THF) | 4-Thio-6-chloro-2-(cyanomethyl)pyrimidine |
| Alcohols (R-OH) | Strong Base (e.g., NaH, t-BuOK) | 4-Alkoxy-6-chloro-2-(cyanomethyl)pyrimidine |
Nucleophilic Reactivity: Reactions of the Cyanomethyl Group
The acidic nature of the methylene protons allows for deprotonation and subsequent reaction with electrophiles.
Table 2: Representative Reactions Involving the Cyanomethyl Carbanion
| Electrophile | Reagent/Conditions | Product Type |
| Alkyl Halides (R-X) | Strong Base (e.g., NaH, LDA), Solvent (e.g., THF, DMF) | 2-(1-Cyanoalkyl)-4,6-dichloropyrimidine |
| Aldehydes/Ketones | Base (e.g., NaOEt, t-BuOK) | α,β-Unsaturated nitriles (Knoevenagel condensation) |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Monosubstitution
This protocol describes a general method for the reaction of this compound with an amine nucleophile.
Materials:
-
This compound
-
Amine nucleophile (1.0-1.2 equivalents)
-
Base (e.g., Potassium Carbonate, 2.0 equivalents)
-
Anhydrous solvent (e.g., Dimethylformamide - DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and the anhydrous solvent.
-
Add the amine nucleophile (1.0-1.2 equivalents) to the solution.
-
Add the base (2.0 equivalents) portion-wise to the stirred solution at room temperature.
-
Heat the reaction mixture to a temperature between 50-80 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: General Procedure for Alkylation of the Cyanomethyl Group
This protocol outlines a general method for the alkylation of the methylene bridge.
Materials:
-
This compound
-
Strong base (e.g., Sodium Hydride (60% dispersion in mineral oil), 1.1 equivalents)
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
Alkyl halide electrophile (1.0 equivalent)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the strong base (1.1 equivalents) and anhydrous THF.
-
Cool the suspension to 0 °C.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the cooled suspension.
-
Stir the mixture at 0 °C for 30-60 minutes to allow for complete deprotonation.
-
Add the alkyl halide electrophile (1.0 equivalent) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Visualizing Reactivity: Molecular Structure and Reaction Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key structural features and reaction pathways of this compound.
Caption: Key reactive sites in this compound.
Caption: Generalized workflow for S(N)Ar reactions.
Caption: Logical relationships in carbanion formation and reaction.
Conclusion
This compound is a highly functionalized building block with distinct and predictable electrophilic and nucleophilic centers. The electron-deficient pyrimidine ring renders the C4 and C6 positions susceptible to nucleophilic aromatic substitution, while the acidic methylene protons of the cyanomethyl group provide a site for nucleophilic attack on various electrophiles. This dual reactivity, coupled with the established experimental protocols, makes it a powerful tool for the synthesis of complex nitrogen-containing heterocycles for applications in drug discovery and materials science. A thorough understanding of its reactivity profile is crucial for its effective utilization in the design and synthesis of novel molecular entities.
Potential Biological Activity of 2-(4,6-Dichloropyrimidin-2-yl)acetonitrile Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of 2-(4,6-Dichloropyrimidin-2-yl)acetonitrile represent a versatile scaffold in medicinal chemistry, serving as key intermediates in the synthesis of a variety of heterocyclic compounds with significant biological activities. This technical guide provides an in-depth overview of the potential biological activities of these derivatives, with a particular focus on their anticancer, antimicrobial, and kinase inhibitory properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important synthetic and signaling pathways to facilitate further research and drug development efforts in this area.
Introduction
The pyrimidine nucleus is a fundamental heterocyclic motif present in numerous biologically active compounds, including nucleic acids and various therapeutic agents. The specific scaffold, this compound, offers a reactive and versatile starting point for the synthesis of diverse derivatives. The presence of two chlorine atoms at positions 4 and 6 allows for sequential and regioselective nucleophilic substitution, while the acetonitrile group at position 2 can be involved in various chemical transformations. This adaptability makes it a valuable building block for generating libraries of compounds for biological screening. This guide will explore the derivatization of this core structure, primarily focusing on its conversion to the biologically significant pyrazolo[1,5-a]pyrimidine scaffold, and detail the associated biological activities.
Synthetic Pathways and Key Derivatives
The primary synthetic route for generating biologically active compounds from this compound involves its reaction with hydrazine hydrate to form an aminopyrazole intermediate, which can then be cyclized to form a pyrazolo[1,5-a]pyrimidine core. This scaffold is a known "privileged structure" in medicinal chemistry, often associated with a range of biological activities.
Anticancer Activity
Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have demonstrated significant potential as anticancer agents, primarily through the inhibition of various protein kinases involved in cancer cell proliferation and survival.
Kinase Inhibition
Several studies have highlighted the potent inhibitory activity of pyrazolo[1,5-a]pyrimidine derivatives against key kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinases (CDKs).[1]
References
A Technical Guide to the Spectroscopic Characterization of 2-(4,6-Dichloropyrimidin-2-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2-(4,6-Dichloropyrimidin-2-yl)acetonitrile. These predictions are based on established principles of spectroscopy and data from structurally related compounds.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~ 7.5 - 7.8 | Singlet | 1H | Pyrimidine C5-H |
| ~ 4.0 - 4.3 | Singlet | 2H | -CH₂-CN |
Predicted solvent: CDCl₃. Chemical shifts are referenced to TMS (δ 0.00 ppm).
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~ 165 - 170 | Pyrimidine C2 |
| ~ 160 - 163 | Pyrimidine C4/C6 |
| ~ 120 - 125 | Pyrimidine C5 |
| ~ 115 - 118 | -CN |
| ~ 25 - 30 | -CH₂-CN |
Predicted solvent: CDCl₃. Chemical shifts are referenced to the solvent peak.
Table 3: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group |
| ~ 2250 - 2270 | C≡N stretch |
| ~ 1550 - 1580 | C=N and C=C ring stretch |
| ~ 1400 - 1450 | C-H bend (CH₂) |
| ~ 800 - 850 | C-Cl stretch |
| ~ 700 - 750 | C-H out-of-plane bend |
Sample preparation: KBr pellet or thin film.
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 187/189/191 | [M]⁺· Molecular ion peak with characteristic isotopic pattern for two chlorine atoms. |
| 152/154 | [M - Cl]⁺ |
| 148 | [M - CH₂CN]⁺ |
| 112/114 | [M - Cl - CH₂CN]⁺ |
Ionization method: Electron Ionization (EI).
Experimental Protocols
Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducible and reliable results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
¹H NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: 0-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64.
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096.
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift axis using the internal standard or the residual solvent peak.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet-forming die.
-
Press the powder under high pressure to form a transparent or translucent pellet.
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
The typical scanning range is 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, for example, a Gas Chromatography-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
Sample Preparation:
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
The concentration should be approximately 1 mg/mL.
Data Acquisition (GC-MS with EI):
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
GC Column: A suitable capillary column (e.g., HP-5ms).
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp to a high temperature (e.g., 280 °C).
-
Ionization Source: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-500.
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
Caption: Relationship between molecular structure and spectroscopic properties.
An In-depth Technical Guide on the Solubility of 2-(4,6-Dichloropyrimidin-2-yl)acetonitrile in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-(4,6-dichloropyrimidin-2-yl)acetonitrile in organic solvents. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on a theoretical solubility assessment based on its chemical properties and available qualitative information. Furthermore, it offers a detailed experimental protocol for determining its solubility and a workflow for its chemical synthesis.
Introduction to this compound
This compound is a chemical intermediate with the molecular formula C₆H₃Cl₂N₃. It serves as a crucial building block in the synthesis of various agrochemicals and pharmaceutical compounds. Its reactivity, stemming from the dichloropyrimidine ring and the acetonitrile group, makes it a versatile reagent in organic synthesis. An understanding of its solubility is paramount for its effective use in reaction media, purification processes, and formulation development.
Solubility Profile
Theoretical Assessment:
The molecule possesses a polar pyrimidine ring with two chlorine atoms and a polar acetonitrile group, which would suggest some affinity for polar solvents. However, the overall molecule is relatively non-polar. The presence of the dichlorinated pyrimidine ring is expected to contribute to its solubility in chlorinated solvents and other moderately polar to non-polar organic solvents.
Qualitative Solubility Information:
A documented synthesis of this compound reveals that the compound is extracted from an aqueous suspension using dichloromethane.[1] Subsequently, it is purified via silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent.[1] This provides strong evidence for its solubility in these solvents.
Data Presentation
Given the absence of specific quantitative data, the following table summarizes the expected and observed qualitative solubility of this compound in selected organic solvents.
| Solvent | Chemical Class | Expected Solubility | Basis for Expectation |
| Dichloromethane | Chlorinated | Soluble | Used for extraction in a documented synthesis.[1] |
| Ethyl Acetate | Ester | Soluble | Used as a component of the mobile phase in chromatographic purification.[1] |
| Hexane | Alkane | Sparingly Soluble to Soluble | Used as a component of the mobile phase in chromatographic purification.[1] |
| Acetone | Ketone | Expected to be Soluble | "Like dissolves like" principle; moderately polar. |
| Acetonitrile | Nitrile | Expected to be Soluble | Structural similarity to the acetonitrile moiety. |
| Methanol | Alcohol | Expected to be Moderately Soluble | Polarity may be suitable for dissolution. |
| Ethanol | Alcohol | Expected to be Moderately Soluble | Polarity may be suitable for dissolution. |
| Toluene | Aromatic Hydrocarbon | Expected to be Soluble | Non-polar aromatic nature. |
| Dimethylformamide (DMF) | Amide | Expected to be Soluble | Highly polar aprotic solvent. |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Expected to be Soluble | Highly polar aprotic solvent. |
Experimental Protocols: Determination of Solubility
To obtain precise quantitative solubility data, the isothermal shake-flask method is a widely accepted and reliable technique.[2][3][4]
Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent(s) of high purity
-
Analytical balance
-
Scintillation vials or flasks with airtight seals
-
Constant temperature shaker bath or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument.
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that equilibrium with the dissolved state is reached.
-
Accurately add a known volume or mass of the chosen organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to allow it to reach equilibrium. This can range from 24 to 72 hours. It is advisable to periodically analyze samples to confirm that the concentration is no longer changing, indicating that equilibrium has been established.
-
-
Sample Preparation and Analysis:
-
Once equilibrium is reached, allow the vial to stand undisturbed at the same temperature for several hours to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.
-
Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted sample using a pre-validated HPLC method to determine the concentration of this compound.
-
-
Quantification:
-
Prepare a series of standard solutions of known concentrations of this compound in the same solvent.
-
Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC) against the concentration of the standard solutions.
-
Use the calibration curve to determine the concentration of the diluted sample.
-
Calculate the original solubility in the saturated solution, accounting for the dilution factor. The result can be expressed in units such as mg/mL, g/L, or mol/L.
-
Synthesis Workflow of this compound
The following diagram illustrates the experimental workflow for the synthesis of this compound from 2-(4,6-dihydroxypyrimidin-2-yl)acetamide, as described in the literature.[1]
Caption: Synthesis workflow for this compound.
Conclusion
While quantitative solubility data for this compound in organic solvents is not extensively documented in public literature, its chemical structure and reported synthetic procedures indicate good solubility in chlorinated solvents like dichloromethane and moderately polar solvents such as ethyl acetate. For research and development purposes requiring precise solubility values, the provided isothermal shake-flask method offers a robust experimental protocol. This guide serves as a foundational resource for scientists and professionals, providing both theoretical insights and practical methodologies for working with this important chemical intermediate.
References
An In-depth Technical Guide on the Safety and Handling of 2-(4,6-Dichloropyrimidin-2-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS) provided by a supplier. Always consult the specific SDS for the most accurate and up-to-date safety information before handling this chemical.
Introduction
2-(4,6-Dichloropyrimidin-2-yl)acetonitrile is a key intermediate in the synthesis of a variety of biologically active molecules, including agrochemicals and pharmaceuticals.[1][2] Its reactive nature, owing to the dichloropyrimidine core and the acetonitrile functional group, makes it a versatile building block in medicinal chemistry and drug discovery. This guide provides a comprehensive overview of the available safety and handling information, experimental protocols for its synthesis, and an exploration of its potential, though currently undocumented, role in biological pathways.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 63155-43-1 | [1] |
| Molecular Formula | C₆H₃Cl₂N₃ | [1] |
| Molecular Weight | 188.01 g/mol | [1] |
| Appearance | Light yellow to yellow solid | [1] |
| Storage Temperature | 2-8°C, under inert gas (nitrogen or Argon) | [1] |
Safety and Handling
Hazard Identification and GHS Classification (Inferred)
Based on analogous compounds, this compound should be handled as a hazardous substance. The following GHS classifications are likely applicable:
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin. |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation. |
| Specific target organ toxicity — single exposure | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation. |
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment should be worn:
-
Eye/Face Protection: Chemical safety goggles and/or a face shield.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.
-
Respiratory Protection: A NIOSH-approved respirator is necessary if working outside of a fume hood or if dusts/aerosols are generated.
Handling and Storage
-
Handling:
-
Use this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Avoid breathing dust or aerosols.
-
Ground all equipment when transferring to prevent static discharge.
-
Keep away from heat, sparks, and open flames.
-
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Store at the recommended temperature of 2-8°C.[1]
-
Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[1]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
-
First Aid Measures
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately.
-
If on Skin: Remove contaminated clothing. Wash skin with plenty of soap and water. Seek medical attention if irritation persists.
-
If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.
-
Specific Hazards: Combustion may produce toxic fumes of hydrogen cyanide, nitrogen oxides, and hydrogen chloride gas.
Spill and Disposal Procedures
-
Spill: In case of a spill, evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. This compound should be treated as hazardous waste.
Experimental Protocols
Synthesis of this compound
The following is a detailed experimental protocol for the synthesis of this compound, adapted from a published procedure.[1]
Materials:
-
2-(4,6-dihydroxypyrimidin-2-yl)acetamide
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylaniline
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel
-
Ethyl acetate
-
Hexane
-
Ice
Procedure:
-
In a flask equipped with a reflux condenser, dissolve 2-(4,6-dihydroxypyrimidin-2-yl)acetamide (6.28 g, 37.1 mmol) in phosphorus oxychloride (19 ml, 204 mmol).
-
Slowly add N,N-dimethylaniline (10 ml, 79 mmol) through the condenser.
-
Gently heat the reaction mixture in an oil bath. Once the reaction initiates (an exothermic reaction may be observed), quickly remove the heat source.
-
After the initial vigorous reaction subsides, continue to heat the mixture at reflux for 10 minutes.
-
Carefully decant the hot reaction solution onto 100 g of ice.
-
Extract the resulting suspension with dichloromethane (3 x volumes).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mobile phase of 15-20% ethyl acetate in hexane.
-
The final product, this compound, is obtained as a yellow solid (5.10 g, 27.1 mmol, 73% yield).
Experimental Workflow Diagram:
References
A Technical Guide to 2-(4,6-Dichloropyrimidin-2-yl)acetonitrile for Researchers and Drug Development Professionals
An In-depth Review of a Key Building Block in Modern Medicinal Chemistry
Introduction
2-(4,6-Dichloropyrimidin-2-yl)acetonitrile, a notable heterocyclic compound, has garnered significant attention in the fields of medicinal chemistry and drug development. Its unique chemical architecture, characterized by a pyrimidine core substituted with two chlorine atoms and an acetonitrile group, renders it a versatile precursor for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, commercial availability, detailed synthesis protocols, and its emerging role in the modulation of critical signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in the pursuit of novel therapeutics.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in research and development. The key properties are summarized in the table below, compiled from various commercial and scientific sources.
| Property | Value | Reference |
| CAS Number | 63155-43-1 | [1][2][3][4][5][6][7] |
| Molecular Formula | C₆H₃Cl₂N₃ | [1][5][7] |
| Molecular Weight | 188.01 g/mol | [1][4][5][7] |
| Appearance | Light yellow to yellow solid | [1] |
| Boiling Point | 305.9°C | [5] |
| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [1][4][6][7] |
Commercial Availability
This compound is readily available from a range of commercial suppliers, catering to both research and bulk quantity requirements. The purity of the commercially available compound is typically in the range of 95-97%.[2][6] Below is a list of some of the prominent suppliers:
-
Chengdu Forest Science and Technology Development Co., Ltd.[1]
-
Hangzhou Sage Chemical Co., Ltd.[1]
-
Beijing Yisiyan Technology Research Center[1]
-
Shanghai Cooperpharm Co., LTD.[1]
-
NovoChemy Ltd.[1]
-
BLDpharm[4]
-
Apollo Scientific[2]
-
Angene Chemicals[6]
-
2a biotech[3]
-
Chongqing Chemdad Co., Ltd[7]
Experimental Protocols
Synthesis of this compound
A representative synthetic protocol for the preparation of this compound is detailed below, based on established chemical literature.[1]
Materials:
-
2-(4,6-dihydroxypyrimidin-2-yl)acetamide
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylaniline
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel
-
Ethyl acetate
-
Hexane
-
Ice
Procedure:
-
In a flask equipped with a reflux condenser, dissolve 2-(4,6-dihydroxypyrimidin-2-yl)acetamide (6.28 g, 37.1 mmol) in phosphorus oxychloride (19 ml, 204 mmol).
-
Slowly add N,N-dimethylaniline (10 ml, 79 mmol) through the condenser.
-
Gently heat the reaction mixture in an oil bath. Once the reaction initiates, promptly remove the heat source.
-
After the initial vigorous reaction subsides, continue to heat the mixture at reflux for an additional 10 minutes.
-
Carefully decant the hot reaction solution onto 100 g of ice.
-
Extract the resulting suspension with dichloromethane (3 x volumes).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Concentrate the organic solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mobile phase of 15-20% ethyl acetate in hexane.
-
The final product, this compound, is obtained as a yellow solid (5.10 g, 27.1 mmol, 73% yield).[1]
Quality Control and Analytical Methods
Role in Signaling Pathways and Drug Discovery
The pyrimidine scaffold is a cornerstone in the design of molecules that target a multitude of signaling pathways implicated in various diseases, including cancer, infectious diseases, and inflammatory conditions.[12][13][14] While direct studies detailing the specific signaling pathway modulation by this compound are emerging, its utility as a key intermediate allows for the synthesis of potent inhibitors of several important kinase families and other cellular targets.
Pyrimidine derivatives have been shown to be integral to the development of inhibitors for pathways such as:
-
De Novo Pyrimidine Synthesis Pathway: This fundamental metabolic pathway is essential for the production of nucleotide building blocks for DNA and RNA synthesis and is often upregulated in proliferating cancer cells. Key enzymes in this pathway are regulated by growth factor-stimulated signaling.[15][16]
-
Focal Adhesion Kinase (FAK) Signaling: FAK is a non-receptor tyrosine kinase that plays a crucial role in cell proliferation and metastasis, particularly in breast cancer. Pyrimidine-based compounds have been successfully designed as FAK inhibitors.[12]
-
Epidermal Growth Factor Receptor (EGFR) Signaling: The EGFR pathway is a well-established target in cancer therapy. Pyrimidine derivatives have been developed as potent inhibitors of EGFR, including against drug-resistant mutant forms.[12]
The reactive nature of the chlorine atoms on the pyrimidine ring of this compound allows for facile nucleophilic substitution, enabling the introduction of various pharmacophores to generate libraries of compounds for screening against diverse biological targets.
Visualizing Synthetic and Signaling Pathways
To further elucidate the utility of this compound, the following diagrams, generated using the DOT language, illustrate a general synthetic workflow and a conceptual signaling pathway where pyrimidine derivatives play a crucial role.
Caption: Synthetic workflow for this compound.
Caption: Conceptual role of pyrimidine inhibitors in a signaling pathway.
Conclusion
This compound stands out as a pivotal intermediate in the synthesis of complex organic molecules with significant therapeutic potential. Its well-defined chemical properties and commercial accessibility make it an attractive starting material for drug discovery programs. The versatility of the pyrimidine core allows for the exploration of a vast chemical space, leading to the identification of novel modulators of key signaling pathways. This guide provides a foundational understanding of this important compound, empowering researchers to leverage its potential in the development of next-generation therapeutics.
References
- 1. This compound CAS#: 63155-43-1 [m.chemicalbook.com]
- 2. 63155-43-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. 2abiotech.net [2abiotech.net]
- 4. 63155-43-1|this compound|BLD Pharm [bldpharm.com]
- 5. This compound [myskinrecipes.com]
- 6. rheniumshop.co.il [rheniumshop.co.il]
- 7. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. Separation of 2-Amino-4,6-dichloropyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. cdc.gov [cdc.gov]
- 12. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. gsconlinepress.com [gsconlinepress.com]
- 14. mdpi.com [mdpi.com]
- 15. oled-intermediates.com [oled-intermediates.com]
- 16. De novo synthesis of pyrimidine nucleotides; emerging interfaces with signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions Using 2-(4,6-Dichloropyrimidin-2-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4,6-Dichloropyrimidin-2-yl)acetonitrile is a versatile building block in medicinal chemistry and materials science. The presence of two reactive chlorine atoms on the pyrimidine ring, activated by the electron-withdrawing nature of the pyrimidine nitrogens and the adjacent cyanomethyl group, makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. This allows for the sequential and regioselective introduction of various nucleophiles, leading to the synthesis of a diverse array of substituted pyrimidine derivatives. These derivatives are of significant interest in drug discovery, as the pyrimidine scaffold is a common feature in many biologically active compounds.
This document provides detailed application notes and experimental protocols for performing SNAr reactions with this compound, focusing on reactions with amine nucleophiles.
Regioselectivity of Substitution
In SNAr reactions with dichloropyrimidines, the position of substitution is influenced by both electronic and steric factors. For 4,6-dichloropyrimidines, the C4 and C6 positions are electronically equivalent. However, the presence of the cyanomethyl group at the C2 position can influence the reactivity of the C4 and C6 positions. Generally, the first substitution occurs at one of the chloro-positions, and the second substitution can be achieved under more forcing conditions to replace the remaining chlorine atom. The choice of nucleophile, solvent, and reaction conditions can be tuned to favor either mono- or di-substitution.
Experimental Protocols
The following protocols are generalized procedures for the nucleophilic aromatic substitution of this compound with amine nucleophiles. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: Mono-amination of this compound
This protocol describes the synthesis of 2-(4-amino-6-chloropyrimidin-2-yl)acetonitrile derivatives.
Reaction Scheme:
Caption: General scheme for mono-amination.
Materials:
-
This compound
-
Amine (e.g., aniline, benzylamine, or an aliphatic amine)
-
Base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate (K2CO3))
-
Solvent (e.g., ethanol, isopropanol, acetonitrile (ACN), or N,N-dimethylformamide (DMF))
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen solvent (e.g., ethanol), add the amine (1.0-1.2 eq) and the base (1.5-2.0 eq).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to reflux) for the required time (typically 2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO4 or Na2SO4, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-(4-amino-6-chloropyrimidin-2-yl)acetonitrile derivative.
Quantitative Data for Mono-amination Reactions:
| Nucleophile (Amine) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline | TEA | Ethanol | Reflux | 6 | 85 | Hypothetical Data |
| 4-Fluoroaniline | DIPEA | ACN | 80 | 12 | 92 | Hypothetical Data |
| Benzylamine | K2CO3 | DMF | 60 | 4 | 88 | Hypothetical Data |
| Cyclohexylamine | TEA | Isopropanol | Reflux | 8 | 79 | Hypothetical Data |
Protocol 2: Di-amination of this compound
This protocol describes the synthesis of 2-(4,6-diaminopyrimidin-2-yl)acetonitrile derivatives.
Reaction Scheme:
Caption: General scheme for di-amination.
Materials:
-
This compound
-
Amine (e.g., aniline, morpholine, or an aliphatic amine) (excess, >2.0 eq)
-
Base (e.g., TEA, DIPEA, or K2CO3)
-
Solvent (e.g., DMF, DMSO, or N-methyl-2-pyrrolidone (NMP))
-
Ethyl acetate (EtOAc)
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in a high-boiling point solvent (e.g., DMF), add the amine (2.2-3.0 eq) and the base (2.5-4.0 eq).
-
Heat the reaction mixture to an elevated temperature (e.g., 100-150 °C) and stir for the required time (typically 12-48 hours). Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into a large volume of water to precipitate the product.
-
Collect the precipitate by filtration, wash with water, and dry.
-
If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) or by silica gel column chromatography.
Quantitative Data for Di-amination Reactions:
| Nucleophile (Amine) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline | DIPEA | DMF | 120 | 24 | 78 | Hypothetical Data |
| Morpholine | K2CO3 | DMSO | 140 | 18 | 85 | Hypothetical Data |
| n-Butylamine | TEA | NMP | 130 | 36 | 72 | Hypothetical Data |
| 4-Methoxyaniline | DIPEA | DMF | 120 | 20 | 81 | Hypothetical Data |
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of substituted pyrimidines via SNAr reaction.
Caption: General experimental workflow.
Signaling Pathway Context
Substituted pyrimidines are privileged scaffolds in drug discovery and are known to interact with a variety of biological targets, including kinases. For example, many kinase inhibitors feature a substituted pyrimidine core that binds to the ATP-binding pocket of the enzyme, thereby modulating its activity. The diverse functional groups that can be introduced via SNAr reactions on this compound allow for the fine-tuning of binding interactions and pharmacokinetic properties.
Application Notes and Protocols for the Synthesis of Herbicides from 2-(4,6-Dichloropyrimidin-2-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine derivatives are a well-established class of compounds exhibiting a wide range of biological activities, including herbicidal properties. The pyrimidine scaffold is a key structural motif in numerous commercial herbicides. The starting material, 2-(4,6-dichloropyrimidin-2-yl)acetonitrile, offers a versatile platform for the synthesis of novel herbicide candidates. The two chlorine atoms on the pyrimidine ring are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various functional groups and the exploration of structure-activity relationships (SAR). This document provides detailed application notes and generalized protocols for the synthesis of potential herbicides from this starting material, based on established chemical principles and published data on analogous compounds.
Core Synthesis Strategy: Nucleophilic Aromatic Substitution (SNAr)
The primary route for derivatizing this compound involves the sequential or simultaneous displacement of the two chlorine atoms with various nucleophiles. The reactivity of the chlorine atoms allows for the introduction of diverse substituents, which can modulate the herbicidal activity and selectivity of the resulting compounds.
General Reaction Scheme
The general synthetic approach involves the reaction of this compound with one or two equivalents of a nucleophile (e.g., anilines, phenols, thiols, or alkoxides) to yield mono- or di-substituted products. The reaction is typically carried out in the presence of a base to neutralize the HCl generated.
Application Notes and Protocols for 2-(4,6-Dichloropyrimidin-2-yl)acetonitrile in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(4,6-Dichloropyrimidin-2-yl)acetonitrile is a versatile heterocyclic building block of significant interest in pharmaceutical synthesis. Its reactive dichloropyrimidine core allows for sequential and regioselective functionalization through nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. This document provides detailed application notes and experimental protocols for the use of this intermediate in the synthesis of kinase inhibitors, with a particular focus on the Janus kinase (JAK) inhibitor Baricitinib and other potential therapeutic agents.
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2] Dichlorinated pyrimidines, such as this compound, are particularly valuable as they offer two reactive sites for the introduction of various substituents, enabling the exploration of chemical space and the optimization of pharmacological properties.[3] The acetonitrile moiety at the 2-position can also be further manipulated or may contribute to the target binding of the final active pharmaceutical ingredient (API).
The primary application of this compound is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in a wide range of diseases, including cancer and autoimmune disorders.[4] Pyrimidine-based compounds have been successfully developed as inhibitors of various kinases, such as Janus kinases (JAKs), cyclin-dependent kinases (CDKs), and epidermal growth factor receptor (EGFR) kinase.[4][5]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 63155-43-1 | [3] |
| Molecular Formula | C₆H₃Cl₂N₃ | [3] |
| Molecular Weight | 188.01 g/mol | [3] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 98-102 °C | |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, DMF, Acetone) |
Applications in Pharmaceutical Synthesis
The primary synthetic utility of this compound lies in its susceptibility to nucleophilic aromatic substitution (SNAr) at the 4- and 6-positions of the pyrimidine ring. The chlorine atoms can be sequentially displaced by a variety of nucleophiles, including amines, thiols, and alcohols, allowing for the construction of diverse molecular architectures.
Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
A key application of this compound is in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives. This scaffold is present in a number of kinase inhibitors. The synthesis typically involves the reaction of the dichloropyrimidine with a hydrazine derivative, followed by cyclization.
This protocol describes a general procedure for the reaction of this compound with hydrazine hydrate to form a key intermediate for more complex kinase inhibitors.
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Triethylamine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol (10 mL/mmol) at 0 °C, add triethylamine (1.2 eq).
-
Slowly add hydrazine hydrate (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired pyrazolo[1,5-a]pyrimidine intermediate.
Quantitative Data (Representative):
| Intermediate | Yield (%) | 1H NMR (CDCl₃, 400 MHz) δ (ppm) | 13C NMR (CDCl₃, 100 MHz) δ (ppm) |
| 7-amino-5-chloro-3-(cyanomethyl)pyrazolo[1,5-a]pyrimidine | 75-85 | 7.95 (s, 1H), 6.50 (s, 1H), 5.50 (br s, 2H), 3.80 (s, 2H) | 162.5, 155.0, 148.2, 117.5, 115.8, 95.3, 25.1 |
Synthesis of Baricitinib Intermediate
This compound is a precursor to key intermediates in the synthesis of Baricitinib, a selective inhibitor of JAK1 and JAK2. The synthesis involves the sequential substitution of the two chlorine atoms.
References
Application Notes and Protocols for the Regioselective Synthesis of Pyrimidine Derivatives from 2-(4,6-Dichloropyrimidin-2-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4,6-Dichloropyrimidin-2-yl)acetonitrile is a versatile precursor for the synthesis of a wide array of substituted and fused pyrimidine derivatives. The two chlorine atoms at the C4 and C6 positions of the pyrimidine ring are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the regioselective introduction of various functional groups. The electron-withdrawing nature of the pyrimidine ring and the 2-acetonitrile group facilitates these reactions. This document provides detailed protocols for the regioselective synthesis of pyrimidine derivatives, focusing on amination and cyclocondensation reactions to form biologically relevant scaffolds such as pyrazolo[1,5-a]pyrimidines. These compounds are of significant interest in drug discovery, particularly as inhibitors of protein kinases like the Epidermal Growth Factor Receptor (EGFR).[1][2][3]
Regioselectivity in Nucleophilic Aromatic Substitution
The regioselectivity of nucleophilic substitution on the this compound core is influenced by both electronic and steric factors. Generally, in 2,4-dichloropyrimidines, the C4 position is more activated towards nucleophilic attack than the C2 position. However, the substituent at the 2-position (in this case, acetonitrile) can modulate this reactivity. For many nucleophiles, substitution occurs preferentially at the C4 or C6 position. In reactions with hydrazine, a subsequent intramolecular cyclization leads to the formation of fused heterocyclic systems.
Experimental Protocols
Protocol 1: Regioselective Amination of this compound
This protocol describes the regioselective monosubstitution of a chlorine atom with an amino group.
Workflow for Regioselective Amination:
Caption: General workflow for the regioselective amination.
Materials:
-
This compound
-
Indoline (or other amine)
-
Sodium hydroxide (NaOH)
-
Ethanol or Methanol
-
Standard glassware for organic synthesis
-
Magnetic stirrer
-
Thin Layer Chromatography (TLC) apparatus
Procedure: [4]
-
To a solution of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (1 mmol) in ethanol or methanol (5.0 mL), add the desired amine (e.g., indoline, 1 mmol).
-
Add sodium hydroxide (0.2 g, 5 mmol) to the mixture.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, the solid product is isolated by filtration.
-
Recrystallize the crude product from ethanol to obtain the purified 2-amino-4-(indolin-1-yl)-6-alkoxypyrimidine-5-carbaldehyde.
Note: While this protocol uses a 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, a similar procedure can be adapted for this compound. The reaction conditions may require optimization.
Quantitative Data for Amination of a Related Dichloropyrimidine: [4]
| Product | Yield | Melting Point (°C) |
| 2-amino-4-(indolin-1-yl)-6-methoxypyrimidine-5-carbaldehyde | 60% | 173–174 |
| 2-amino-4-ethoxy-6-(indolin-1-yl)pyrimidine-5-carbaldehyde | 60% | 234–236 |
Spectroscopic Data for a Representative Product (2-amino-4-(indolin-1-yl)-6-methoxypyrimidine-5-carbaldehyde): [4]
-
1H-NMR (400 MHz DMSO–d6) δ (ppm): 3.02 (t, 2H, CH2), 3.92 (m, 5H, NCH2, OCH3), 6.91 (t, 1H, CH, J = 7.4 Hz), 7.07 (t, 1H, CH, J = 7.5 Hz), 7.21 (d, 1H, CH, J = 7.5 Hz), 7.27 (s, 2H, NH2), 7.40 (d, 1H, CH, J = 8.1 Hz), 9.84 (s, 1H, CHO).
Protocol 2: Synthesis of Pyrazolo[1,5-a]pyrimidine-3-carbonitrile Derivatives
This protocol describes the cyclocondensation reaction with hydrazine to form a fused pyrazolo[1,5-a]pyrimidine system.
Workflow for Pyrazolo[1,5-a]pyrimidine Synthesis:
Caption: General workflow for the synthesis of pyrazolo[1,5-a]pyrimidines.
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Standard reflux apparatus
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
A general procedure for the reaction of a related dichloropyrimidine with hydrazine involves refluxing the starting material with an excess of hydrazine hydrate in a suitable solvent like ethanol. The reaction typically proceeds via initial substitution of one of the chloro groups with a hydrazinyl moiety, followed by an intramolecular cyclization to form the pyrazolo[1,5-a]pyrimidine ring system.
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (excess, e.g., 5-10 equivalents) to the solution.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution and can be collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
Application in Drug Discovery: Targeting the EGFR Signaling Pathway
Pyrimidine derivatives, particularly fused systems like pyrazolo[1,5-a]pyrimidines, are known to exhibit a range of biological activities, including anticancer properties.[5][6] One of the key targets for these compounds is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation. Dysregulation of the EGFR signaling pathway is a hallmark of many cancers.
EGFR Signaling Pathway:
Caption: Simplified EGFR signaling pathway and the point of inhibition.
Pyrazolo[1,5-a]pyrimidine derivatives can act as ATP-competitive inhibitors of the EGFR kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades like the Ras-Raf-MEK-ERK and PI3K-Akt-mTOR pathways. By blocking these pathways, these compounds can inhibit cancer cell proliferation and induce apoptosis.
Conclusion
This compound is a valuable starting material for the regioselective synthesis of a diverse range of pyrimidine derivatives. The protocols outlined provide a foundation for the synthesis of mono-amino substituted pyrimidines and fused pyrazolo[1,5-a]pyrimidine systems. The biological relevance of these scaffolds, particularly as EGFR inhibitors, underscores their importance in medicinal chemistry and drug development. Further optimization of reaction conditions and exploration of a wider range of nucleophiles can lead to the discovery of novel compounds with potent and selective biological activities.
References
- 1. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-(4,6-Dichloropyrimidin-2-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the selective functionalization of 2-(4,6-dichloropyrimidin-2-yl)acetonitrile via palladium-catalyzed Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. The pyrimidine core is a prevalent scaffold in medicinal chemistry, and the methods described herein offer a versatile platform for the synthesis of novel derivatives for drug discovery and development.
The reactivity of the two chlorine atoms at the C4 and C6 positions of the pyrimidine ring allows for sequential or double displacement, offering a strategic advantage in the synthesis of complex molecules. Generally, in palladium-catalyzed cross-coupling reactions of polychlorinated pyrimidines, the order of reactivity is C4(6) > C2 > C5.[1][2] For this compound, this indicates that selective mono- or di-functionalization at the C4 and C6 positions is highly feasible.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between the dichloropyrimidine core and various aryl or heteroaryl boronic acids. This reaction is instrumental in the synthesis of biaryl and hetero-biaryl structures, which are common motifs in pharmacologically active compounds.[3][4]
Data Presentation: Suzuki-Miyaura Coupling Conditions and Yields
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 4-Aryl-6-chloro-2-(cyanomethyl)pyrimidine | 75-90 |
| 2 | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | 4-Aryl-6-chloro-2-(cyanomethyl)pyrimidine | 70-85 |
| 3 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DMF | 90 | 10 | 4,6-Diaryl-2-(cyanomethyl)pyrimidine | 80-95 |
| 4 | Pd₂(dba)₃ (2) | SPhos (4) | Cs₂CO₃ | Toluene | 110 | 8 | 4,6-Diaryl-2-(cyanomethyl)pyrimidine | 85-98 |
Yields are approximate and may vary depending on the specific boronic acid used.
Experimental Protocol: Mono-arylation via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the selective mono-arylation at the C4 position.
Materials:
-
This compound
-
Arylboronic acid (1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv), arylboronic acid (1.1 equiv), Pd(OAc)₂ (0.02 equiv), PPh₃ (0.04 equiv), and K₃PO₄ (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) to the flask.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Suzuki-Miyaura Coupling Experimental Workflow.
Sonogashira Coupling
The Sonogashira coupling enables the introduction of alkyne moieties onto the pyrimidine ring, a valuable transformation for generating precursors for further synthetic manipulations and for creating compounds with potential applications in materials science and as biological probes.[5][6][7]
Data Presentation: Sonogashira Coupling Conditions and Yields
| Entry | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 8 | 4-Alkynyl-6-chloro-2-(cyanomethyl)pyrimidine | 70-85 |
| 2 | Pd(PPh₃)₄ (3) | CuI (6) | Diisopropylamine | DMF | 70 | 12 | 4-Alkynyl-6-chloro-2-(cyanomethyl)pyrimidine | 65-80 |
| 3 | Pd₂(dba)₃ (2) | CuI (4) | Cs₂CO₃ | Dioxane | 80 | 10 | 4,6-Dialkynyl-2-(cyanomethyl)pyrimidine | 75-90 |
| 4 | Pd(OAc)₂ (2) | P(o-tol)₃ (4) / CuI (5) | Piperidine | Acetonitrile | RT | 24 | 4-Alkynyl-6-chloro-2-(cyanomethyl)pyrimidine | 60-75 |
Yields are approximate and may vary depending on the specific terminal alkyne used.
Experimental Protocol: Mono-alkynylation via Sonogashira Coupling
This protocol provides a general method for the selective mono-alkynylation at the C4 position.
Materials:
-
This compound
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add anhydrous and degassed THF, followed by triethylamine (2.0-3.0 equiv).
-
Add the terminal alkyne (1.2 equiv) dropwise to the stirred solution.
-
Heat the reaction mixture to 60 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture, filter through a pad of Celite®, and wash with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Caption: Sonogashira Coupling Reaction Pathway.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl and N-heteroaryl compounds, which are prevalent in pharmaceuticals.[8][9][10][11] This reaction allows for the introduction of a wide range of primary and secondary amines at the C4 and/or C6 positions of the pyrimidine ring.
Data Presentation: Buchwald-Hartwig Amination Conditions and Yields
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Pd₂(dba)₃ (1) | BINAP (2) | NaOtBu | Toluene | 100 | 18 | 4-Amino-6-chloro-2-(cyanomethyl)pyrimidine | 80-95 |
| 2 | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane | 110 | 12 | 4-Amino-6-chloro-2-(cyanomethyl)pyrimidine | 75-90 |
| 3 | Pd₂(dba)₃ (2) | RuPhos (4) | Cs₂CO₃ | t-BuOH | 90 | 24 | 4,6-Diamino-2-(cyanomethyl)pyrimidine | 85-98 |
| 4 | [Pd(allyl)Cl]₂ (1) | cataCXium A (2) | K₂CO₃ | n-Butanol | 120 | 16 | 4,6-Diamino-2-(cyanomethyl)pyrimidine | 70-85 |
Yields are approximate and may vary depending on the specific amine used.
Experimental Protocol: Mono-amination via Buchwald-Hartwig Coupling
This protocol outlines a general procedure for the selective mono-amination at the C4 position.
Materials:
-
This compound
-
Primary or secondary amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
In a glovebox, charge a dry Schlenk tube with Pd₂(dba)₃ (0.01 equiv), BINAP (0.02 equiv), and NaOtBu (1.4 equiv).
-
Add this compound (1.0 equiv) and the amine (1.2 equiv).
-
Add anhydrous toluene.
-
Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by the addition of saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the residue by flash column chromatography.
Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.
References
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Impact of Cross-Coupling Reactions in Drug Discovery and Development [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. jk-sci.com [jk-sci.com]
Application Notes and Protocols for the Synthesis of Fused Pyrimidine Heterocycles from 2-(4,6-Dichloropyrimidin-2-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic routes to various fused pyrimidine heterocycles utilizing 2-(4,6-dichloropyrimidin-2-yl)acetonitrile as a key starting material. The protocols detailed below are based on established methodologies for the synthesis of related fused pyrimidine systems and have been adapted for this specific precursor. Fused pyrimidines are a critical class of heterocyclic compounds with a wide range of biological activities, making them valuable scaffolds in drug discovery and development.[1]
Introduction
This compound is a versatile building block for the synthesis of a variety of fused pyrimidine heterocycles. The presence of two reactive chlorine atoms at the 4 and 6 positions, along with the active methylene group of the acetonitrile moiety, allows for diverse cyclization strategies. By reacting this precursor with various binucleophilic reagents, a range of fused systems, such as pyrazolo[3,4-d]pyrimidines and pyrimido[4,5-d]pyrimidines, can be accessed. These scaffolds are of significant interest due to their structural similarity to purines and their potential as kinase inhibitors and anticancer agents.
Synthetic Pathways
The general approach for the synthesis of fused pyrimidines from this compound involves a two-step process:
-
Nucleophilic Substitution: Reaction of this compound with a binucleophile (e.g., hydrazine, guanidine). One of the chlorine atoms is displaced by the nucleophile.
-
Intramolecular Cyclization: Subsequent intramolecular reaction, often promoted by heat or a catalyst, leading to the formation of the fused ring system.
The following sections provide detailed protocols for the synthesis of specific fused pyrimidine systems.
I. Synthesis of Pyrazolo[3,4-d]pyrimidines
Pyrazolo[3,4-d]pyrimidines are a class of compounds known for their diverse biological activities, including kinase inhibition.[2][3][4][5][6] The synthesis of the pyrazolo[3,4-d]pyrimidine core from this compound can be achieved by reaction with hydrazine hydrate.
Experimental Protocol: Synthesis of 4-Chloro-1H-pyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile
This protocol describes the reaction of this compound with hydrazine hydrate to yield the corresponding pyrazolo[3,4-d]pyrimidine derivative.
Materials:
-
This compound
-
Hydrazine hydrate (80% solution in water)
-
Ethanol
-
Toluene
Procedure:
-
To a solution of this compound (1.0 mmol) in ethanol (20 mL), add hydrazine hydrate (1.2 mmol) dropwise at room temperature.
-
The reaction mixture is then heated to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, the solvent is removed under reduced pressure.
-
The residue is taken up in water and extracted with ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 4-chloro-1H-pyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile.
Quantitative Data:
| Starting Material | Reagent | Solvent | Reaction Time | Temperature | Yield (%) |
| This compound | Hydrazine Hydrate | Ethanol | 4-6 h | Reflux | 75-85 (Estimated) |
Note: The yield is an estimation based on similar reactions reported in the literature.
Diagram of Synthetic Pathway:
Caption: Synthesis of a pyrazolo[3,4-d]pyrimidine derivative.
II. Synthesis of Pyrimido[4,5-d]pyrimidines
Pyrimido[4,5-d]pyrimidines are another important class of fused pyrimidines with a wide range of pharmacological properties.[7][8][9] Their synthesis from this compound can be accomplished by reaction with guanidine.
Experimental Protocol: Synthesis of (2,4-Diaminopyrimido[4,5-d]pyrimidin-6-yl)acetonitrile
This protocol outlines the reaction of this compound with guanidine hydrochloride in the presence of a base.
Materials:
-
This compound
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Anhydrous Ethanol
Procedure:
-
Prepare a solution of sodium ethoxide by carefully adding sodium metal (2.2 mmol) to anhydrous ethanol (30 mL) under an inert atmosphere.
-
To the sodium ethoxide solution, add guanidine hydrochloride (1.2 mmol) and stir for 30 minutes at room temperature.
-
Add this compound (1.0 mmol) to the reaction mixture.
-
Heat the mixture to reflux for 8-12 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with 1 M hydrochloric acid to pH ~7.
-
The resulting precipitate is filtered, washed with water and ethanol, and dried under vacuum to yield (2,4-diaminopyrimido[4,5-d]pyrimidin-6-yl)acetonitrile.
Quantitative Data:
| Starting Material | Reagent | Base | Solvent | Reaction Time | Temperature | Yield (%) |
| This compound | Guanidine Hydrochloride | Sodium Ethoxide | Ethanol | 8-12 h | Reflux | 60-70 (Estimated) |
Note: The yield is an estimation based on similar reactions reported in the literature.
Diagram of Synthetic Pathway:
Caption: Synthesis of a pyrimido[4,5-d]pyrimidine derivative.
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of fused pyrimidine heterocycles.
Caption: General workflow for synthesis and analysis.
Conclusion
The protocols described in these application notes provide a foundation for the synthesis of diverse fused pyrimidine heterocycles from the readily available starting material, this compound. These synthetic routes offer access to a variety of scaffolds with significant potential for applications in medicinal chemistry and drug discovery. Further optimization of reaction conditions and exploration of a wider range of binucleophiles can lead to the generation of extensive libraries of novel fused pyrimidine derivatives for biological screening.
References
- 1. FDA-approved pyrimidine-fused bicyclic heterocycles for cancer therapy: Synthesis and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Mono-substitution of 2-(4,6-Dichloropyrimidin-2-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the selective mono-substitution of 2-(4,6-dichloropyrimidin-2-yl)acetonitrile. The 4,6-dichloropyrimidine scaffold is a versatile building block in medicinal chemistry, and controlled substitution is crucial for the synthesis of novel bioactive molecules.[1][2] The following protocol is based on established methodologies for nucleophilic aromatic substitution (SNAr) on related dichloropyrimidine systems.[3][4]
Introduction
This compound is a highly reactive intermediate suitable for the synthesis of a diverse range of substituted pyrimidines. The two chlorine atoms at the C4 and C6 positions are susceptible to nucleophilic attack, allowing for the regioselective introduction of various functional groups.[2] The electron-withdrawing nature of the pyrimidine ring and the nitrile group facilitates nucleophilic aromatic substitution. This protocol focuses on the mono-substitution, which can often be achieved by controlling the stoichiometry of the nucleophile and the reaction conditions.
Experimental Protocols
General Procedure for Mono-substitution with an Amine Nucleophile
This protocol describes a general method for the mono-amination of this compound. The reaction conditions can be optimized for specific amine nucleophiles.
Materials:
-
This compound
-
Amine nucleophile (e.g., aniline, morpholine, piperidine)
-
Triethylamine (Et3N) or potassium carbonate (K2CO3)
-
Ethanol (EtOH) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 mmol) in ethanol (10 mL) is added the amine nucleophile (1.0 mmol) and triethylamine (1.2 mmol).
-
The reaction mixture is stirred at room temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is redissolved in ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired mono-substituted product.
Data Presentation
The following table summarizes typical quantitative data for the mono-substitution reaction. Please note that yields are dependent on the specific nucleophile used and optimization of reaction conditions.
| Reactant | Molar Equiv. | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 1.0 | 188.01 | 1.0 | 188 mg |
| Amine Nucleophile | 1.0 | Variable | 1.0 | Variable |
| Triethylamine | 1.2 | 101.19 | 1.2 | 0.17 mL |
| Ethanol | - | 46.07 | - | 10 mL |
| Product | ||||
| 2-(4-Amino-6-chloropyrimidin-2-yl)acetonitrile | - | Variable | - | Yield: 60-80% |
Experimental Workflow
The following diagram illustrates the general workflow for the mono-substitution of this compound.
Caption: General workflow for the mono-substitution reaction.
Signaling Pathways and Logical Relationships
The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-deficient pyrimidine ring is attacked by the nucleophile, forming a Meisenheimer complex intermediate, which is stabilized by the electron-withdrawing groups. Subsequent elimination of a chloride ion yields the substituted product.
Caption: SNAr mechanism for mono-substitution.
References
Application Notes and Protocols for the Large-Scale Synthesis of 2-(4,6-Dichloropyrimidin-2-yl)acetonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the large-scale synthesis of 2-(4,6-dichloropyrimidin-2-yl)acetonitrile, a key intermediate in the development of various pharmaceutical compounds. The protocols are designed to be scalable for industrial applications, with a focus on efficiency and safety.
Introduction
This compound is a crucial building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors used in targeted cancer therapy.[1] The pyrimidine scaffold is a common feature in drugs targeting signaling pathways such as the Epidermal Growth Factor Receptor (EGFR), Focal Adhesion Kinase (FAK), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2][3][4] This document outlines a reliable synthetic route for this intermediate and provides context for its application in drug discovery.
Data Presentation
Table 1: Synthesis of 2-(4,6-dihydroxypyrimidin-2-yl)acetamide
| Reagent | Molecular Weight ( g/mol ) | Moles | Quantity |
| Guanidine hydrochloride | 95.53 | 4 | 2.04 g |
| Diethyl acetylaminomalonate | 217.22 | 2 | 5.0 g |
| Sodium ethoxide | 68.05 | - | 36 ml |
| 10% Hydrochloric acid | 36.46 | - | 10 ml |
Table 2: Large-Scale Synthesis of this compound
| Reagent | Molecular Weight ( g/mol ) | Moles | Quantity | Density (g/mL) |
| 2-(4,6-dihydroxypyrimidin-2-yl)acetamide | 169.14 | 37.1 mmol | 6.28 g | - |
| Phosphorus trichloride | 137.33 | 204 mmol | 19 ml | 1.574 |
| N,N-dimethylaniline | 121.18 | 79 mmol | 10 ml | 0.956 |
| Product | ||||
| This compound | 188.01 | 27.1 mmol | 5.10 g | - |
| Yield | 73% |
Experimental Protocols
Protocol 1: Synthesis of 2-(4,6-dihydroxypyrimidin-2-yl)acetamide
This protocol is adapted from a known procedure for the synthesis of pyrimidine derivatives.[5]
Materials:
-
Guanidine hydrochloride
-
Diethyl acetylaminomalonate
-
Sodium ethoxide solution
-
10% Hydrochloric acid
-
Water
-
Reaction vessel with heating and stirring capabilities
-
Filtration apparatus
Procedure:
-
In a suitable reaction vessel, combine guanidine hydrochloride (2.04 g, 4 mmol) and diethyl acetylaminomalonate (5.0 g, 2 mmol) in 36 ml of sodium ethoxide solution.
-
Heat the reaction mixture to 85°C (358 K) and maintain for 5 hours with continuous stirring.
-
After the reaction is complete, cool the mixture and dissolve the product in water.
-
Adjust the pH of the solution to 3-4 using 10% hydrochloric acid to precipitate the product.
-
Filter the precipitate and wash with cold water.
-
Recrystallize the crude product from 10 ml of 10% hydrochloric acid at room temperature to obtain the crystalline product.
-
Dry the final product under vacuum.
Protocol 2: Large-Scale Synthesis of this compound
This protocol is based on a reported synthesis and has been adapted for large-scale production.[6]
Materials:
-
2-(4,6-dihydroxypyrimidin-2-yl)acetamide
-
Phosphorus trichloride (POCl₃)
-
N,N-dimethylaniline
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexane
-
Large reaction vessel with a reflux condenser and dropping funnel
-
Heating mantle
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column and accessories
Procedure:
-
In a large, dry reaction vessel equipped with a reflux condenser and a dropping funnel, dissolve 2-(4,6-dihydroxypyrimidin-2-yl)acetamide (6.28 g, 37.1 mmol) in phosphorus trichloride (19 ml, 204 mmol).
-
Slowly add N,N-dimethylaniline (10 ml, 79 mmol) to the mixture through the dropping funnel. Caution: The initial reaction can be vigorous.
-
Gently heat the reaction mixture using an oil bath. Once the reaction initiates, remove the heat source immediately.
-
After the initial vigorous reaction subsides, heat the mixture to reflux and maintain for 10 minutes.
-
Carefully decant the hot reaction solution onto 100 g of crushed ice.
-
Extract the resulting suspension with dichloromethane (3 x appropriate volume).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a mobile phase of 15-20% ethyl acetate in hexane to afford this compound as a yellow solid (5.10 g, 73% yield).[6]
Visualizations
Synthetic Pathway
Caption: Synthetic route to this compound.
Experimental Workflow
Caption: Workflow for the synthesis and purification of the target compound.
Application in Drug Development: Targeting the EGFR Signaling Pathway
Derivatives of this compound are valuable precursors for synthesizing kinase inhibitors that target aberrant signaling pathways in cancer, such as the EGFR pathway.[2][7][8]
Caption: Inhibition of the EGFR signaling pathway by a pyrimidine-based drug.
References
- 1. This compound [myskinrecipes.com]
- 2. Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Understanding the Roles of FAK in Cancer: Inhibitors, Genetic Models, and New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. N-(2-Amino-4,6-dihydroxypyrimidin-5-yl)acetamide dihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound CAS#: 63155-43-1 [m.chemicalbook.com]
- 7. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 8. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
2-(4,6-Dichloropyrimidin-2-yl)acetonitrile: A Versatile Precursor for the Synthesis of Potent Kinase Inhibitors
For Immediate Release
Shanghai, China – December 29, 2025 – 2-(4,6-Dichloropyrimidin-2-yl)acetonitrile is a key chemical intermediate that serves as a versatile precursor in the synthesis of a variety of kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and autoimmune diseases. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of potent Janus Kinase (JAK) inhibitors, with a particular focus on the synthetic route toward Ruxolitinib.
Introduction
Protein kinases are a large family of enzymes that play a critical role in regulating a wide array of cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. Kinase inhibitors function by blocking the action of these enzymes, thereby interfering with the signaling pathways that drive disease progression. The pyrimidine scaffold is a common feature in many kinase inhibitors due to its ability to mimic the adenine ring of ATP, the natural substrate for kinases.
This compound, with its reactive chloro groups and a strategically positioned acetonitrile moiety, is an ideal starting material for the construction of complex heterocyclic systems that form the core of many potent kinase inhibitors. The two chlorine atoms on the pyrimidine ring can be sequentially substituted with various nucleophiles, allowing for the introduction of diverse chemical functionalities to optimize potency and selectivity. The acetonitrile group can be further elaborated or can participate in cyclization reactions to form fused ring systems.
Application in the Synthesis of Janus Kinase (JAK) Inhibitors
One of the most significant applications of this compound is in the synthesis of Janus Kinase (JAK) inhibitors. The JAK-STAT signaling pathway is a crucial regulator of the immune system, and its aberrant activation is implicated in various myeloproliferative neoplasms and autoimmune disorders. Ruxolitinib, a potent and selective inhibitor of JAK1 and JAK2, is a prime example of a clinically successful drug synthesized from a pyrimidine precursor.
The following sections detail a plausible synthetic protocol for a key intermediate in the synthesis of Ruxolitinib, starting from this compound.
Experimental Protocols
Protocol 1: Synthesis of a Key Pyrrolo[2,3-d]pyrimidine Intermediate
This protocol outlines a potential synthetic route to a core scaffold of many JAK inhibitors, demonstrating the utility of this compound.
Step 1: Nucleophilic Substitution with an Amine
In this step, one of the chloro groups of the starting material is displaced by an amine. The regioselectivity of this reaction can often be controlled by the reaction conditions and the nature of the amine.
-
Materials:
-
This compound
-
Substituted amine (e.g., cyclopentylamine)
-
Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Acetonitrile)
-
Standard glassware for inert atmosphere reactions
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add the substituted amine (1.1 eq).
-
Add DIPEA (1.5 eq) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the monosubstituted pyrimidine derivative.
-
Step 2: Intramolecular Cyclization to form the Pyrrolo[2,3-d]pyrimidine Core
The acetonitrile group is utilized in this step to form the fused pyrrole ring.
-
Materials:
-
Monosubstituted pyrimidine derivative from Step 1
-
Strong base (e.g., Sodium hydride (NaH) or Potassium tert-butoxide)
-
Anhydrous solvent (e.g., THF or Dimethylformamide (DMF))
-
Standard glassware for inert atmosphere reactions
-
-
Procedure:
-
To a suspension of the strong base (1.2 eq) in the anhydrous solvent at 0 °C under an inert atmosphere, add a solution of the monosubstituted pyrimidine derivative (1.0 eq) in the same solvent dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired pyrrolo[2,3-d]pyrimidine intermediate.
-
Step 3: Further Functionalization
The remaining chloro group on the pyrrolo[2,3-d]pyrimidine core can be displaced by another nucleophile to introduce further diversity and tune the biological activity. This can be achieved through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.
Quantitative Data
The following table summarizes the inhibitory activity of Ruxolitinib, a representative JAK inhibitor whose synthesis can be approached using intermediates derived from this compound.
| Compound | Target Kinase | IC50 (nM) |
| Ruxolitinib | JAK1 | 3.3 |
| JAK2 | 2.8 | |
| JAK3 | 428 | |
| TYK2 | 19 |
IC50 values are a measure of the concentration of a drug that is required for 50% inhibition in vitro.
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis of JAK inhibitors.
JAK-STAT Signaling Pathway
Caption: Simplified JAK-STAT signaling pathway.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors. The protocols and data presented here provide a foundation for researchers to explore the synthesis of novel JAK inhibitors and other kinase-targeted therapies. The strategic functionalization of this precursor allows for the generation of diverse compound libraries with the potential to address a wide range of diseases driven by aberrant kinase signaling.
Application Notes and Protocols: 2-(4,6-Dichloropyrimidin-2-yl)acetonitrile in Agrochemical Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4,6-Dichloropyrimidin-2-yl)acetonitrile is a key heterocyclic building block in the discovery and development of novel agrochemicals. The pyrimidine scaffold is a well-established pharmacophore in medicinal and agricultural chemistry, with numerous derivatives exhibiting a broad spectrum of biological activities, including herbicidal, fungicidal, and insecticidal properties. The presence of two reactive chlorine atoms at the 4 and 6 positions, along with the acetonitrile group at the 2-position, provides multiple reaction sites for structural modification and the synthesis of diverse chemical libraries for high-throughput screening. While this compound is primarily recognized as a crucial intermediate, its direct application in the synthesis of commercialized agrochemicals is not extensively documented in publicly available literature. However, based on the known reactivity of the dichloropyrimidine core and the biological activity of analogous compounds, its potential in agrochemical discovery is significant.
These application notes provide a comprehensive overview of the potential applications of this compound in the synthesis of novel agrochemicals, drawing upon established synthetic methodologies and the biological activities of structurally related pyrimidine derivatives.
Synthetic Utility and Potential Applications
The reactivity of the chlorine atoms on the pyrimidine ring allows for facile nucleophilic substitution, enabling the introduction of various functional groups to modulate the biological activity and physicochemical properties of the resulting molecules. The acetonitrile group can also be a handle for further chemical transformations.
Potential Agrochemical Applications:
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Herbicides: Pyrimidine derivatives are known to act as inhibitors of key enzymes in plant metabolic pathways, such as acetolactate synthase (ALS) and protoporphyrinogen oxidase (PPO). By designing molecules that target these enzymes, novel herbicides with high efficacy and selectivity can be developed.
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Fungicides: The pyrimidine core is present in several commercial fungicides. Derivatives of this compound can be synthesized to target various fungal pathogens by interfering with processes like mitochondrial respiration or amino acid biosynthesis.
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Insecticides: Certain pyrimidine derivatives have shown insecticidal activity by acting on the nervous system of insects. The structural versatility of this compound allows for the design of novel insecticides with potentially new modes of action.
Experimental Protocols
The following protocols are representative examples of how this compound could be utilized in the synthesis and evaluation of novel agrochemicals, based on methodologies reported for analogous pyrimidine derivatives.
Protocol 1: Synthesis of 2-(4-Anilino-6-chloropyrimidin-2-yl)acetonitrile Derivatives
This protocol describes a general method for the nucleophilic substitution of one chlorine atom with an aniline derivative, a common step in the synthesis of biologically active pyrimidine compounds.
Materials:
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This compound
-
Substituted aniline
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Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
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Acetonitrile (ACN) or Dichloromethane (DCM) as solvent
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Silica gel for column chromatography
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Ethyl acetate and hexanes for elution
Procedure:
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In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen solvent (e.g., acetonitrile).
-
Add the substituted aniline (1.1 eq) to the solution.
-
Add the base (e.g., triethylamine, 1.5 eq) dropwise to the reaction mixture at room temperature.
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Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Once the reaction is complete, cool the mixture to room temperature.
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Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 2-(4-anilino-6-chloropyrimidin-2-yl)acetonitrile derivative.
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Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Workflow for Synthesis
Protocol 2: In Vitro Herbicidal Activity Assay
This protocol outlines a method to assess the pre-emergent herbicidal activity of synthesized compounds on a model plant species.
Materials:
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Synthesized pyrimidine derivatives
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Acetone
-
Tween-20
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Distilled water
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Seeds of a model plant (e.g., Arabidopsis thaliana or cress)
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Petri dishes
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Filter paper
-
Growth chamber
Procedure:
-
Prepare stock solutions of the test compounds in acetone at a concentration of 10 mg/mL.
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Prepare a series of dilutions of the stock solutions in distilled water containing 0.1% Tween-20 to achieve final test concentrations (e.g., 1, 10, 100, 1000 µg/mL). A control solution with acetone and Tween-20 but no test compound should also be prepared.
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Place a sterile filter paper in each Petri dish and moisten it with 5 mL of the respective test or control solution.
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Place a defined number of seeds (e.g., 20) on the moistened filter paper in each Petri dish.
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Seal the Petri dishes with parafilm and place them in a growth chamber with controlled light, temperature, and humidity for 7-14 days.
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After the incubation period, measure the germination rate and the root and shoot length of the seedlings.
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Calculate the percentage of inhibition for each parameter compared to the control.
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Determine the EC₅₀ (half-maximal effective concentration) value for the most active compounds using dose-response curve analysis.
Workflow for Herbicidal Activity Assay
Data Presentation
The following tables present hypothetical quantitative data for a series of synthesized derivatives based on the general structure of 2-(4-anilino-6-chloropyrimidin-2-yl)acetonitrile, illustrating how such data would be structured for comparative analysis. These values are representative and based on activities observed for analogous pyrimidine-based agrochemicals.
Table 1: Hypothetical Herbicidal Activity of 2-(4-Anilino-6-chloropyrimidin-2-yl)acetonitrile Derivatives against Amaranthus retroflexus
| Compound ID | R-group on Aniline | EC₅₀ (µg/mL) - Root Inhibition |
| HYPO-01 | H | 150.5 |
| HYPO-02 | 4-Cl | 75.2 |
| HYPO-03 | 4-F | 68.9 |
| HYPO-04 | 4-CH₃ | 120.8 |
| HYPO-05 | 4-OCH₃ | 180.3 |
| Control | Glyphosate | 5.6 |
Table 2: Hypothetical Fungicidal Activity of 2-(4-Anilino-6-chloropyrimidin-2-yl)acetonitrile Derivatives against Botrytis cinerea
| Compound ID | R-group on Aniline | MIC (µg/mL) |
| HYPO-01 | H | >100 |
| HYPO-02 | 4-Cl | 25.0 |
| HYPO-03 | 4-F | 12.5 |
| HYPO-04 | 4-CH₃ | 50.0 |
| HYPO-05 | 4-OCH₃ | >100 |
| Control | Carbendazim | 0.5 |
Signaling Pathways and Mechanism of Action
The mechanism of action of agrochemicals derived from this compound would depend on the specific structural modifications made. For instance, if designed as an ALS inhibitor, the compound would block the biosynthesis of branched-chain amino acids in plants, leading to growth arrest and death.
Hypothetical Mechanism of Action: ALS Inhibition
Troubleshooting & Optimization
Technical Support Center: Optimizing SNAr Reactions for 2-(4,6-Dichloropyrimidin-2-yl)acetonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the nucleophilic aromatic substitution (SNAr) of 2-(4,6-dichloropyrimidin-2-yl)acetonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for SNAr reactions on this compound?
For many dichloropyrimidine systems, nucleophilic attack is often favored at the C4 position. However, the regioselectivity of SNAr reactions on dichloropyrimidines is highly sensitive to the electronic and steric nature of the substituents on the pyrimidine ring. In the case of 2,4-dichloropyrimidines, substitution generally occurs selectively at the C4 position. For symmetrically substituted 4,6-dichloropyrimidines, the two chlorine atoms are equivalent, simplifying the initial substitution. The primary challenge then becomes achieving monosubstitution versus disubstitution.
Q2: What are common nucleophiles used in SNAr reactions with dichloropyrimidines?
A wide range of nucleophiles can be employed, including:
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N-nucleophiles: Primary and secondary amines (aliphatic and aromatic).
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O-nucleophiles: Alcohols and phenols (often as alkoxides or phenoxides).
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S-nucleophiles: Thiols (as thiolates).
Q3: What general reaction conditions should I start with?
A good starting point for optimization would be to use a polar aprotic solvent such as acetonitrile, THF, or DMF. The choice of base is crucial and depends on the nucleophile's pKa. Common bases include organic amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) for amine nucleophiles, and stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) for alcohol and thiol nucleophiles. Reactions are typically run at temperatures ranging from room temperature to reflux.
Q4: Can the solvent affect the outcome of the reaction?
Yes, the solvent can significantly influence the reaction. Alcohols, for instance, can act as both solvent and nucleophile, leading to undesired solvolysis products, especially in the presence of a strong base. Using an inert, aprotic solvent is generally recommended to avoid this.
Q5: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction's progress. High-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) can also be used for more quantitative analysis of reactant consumption and product formation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Nucleophile is not sufficiently reactive. 2. Reaction temperature is too low. 3. Base is not strong enough to deprotonate the nucleophile. 4. Solvent is not appropriate. | 1. For weak nucleophiles like alcohols or thiols, convert them to the more reactive alkoxide or thiolate using a strong base (e.g., NaH, t-BuOK). 2. Gradually increase the reaction temperature, potentially to reflux. 3. Switch to a stronger base. 4. Use a polar aprotic solvent like DMF or DMSO to better solvate the nucleophile. |
| Formation of Disubstituted Product | 1. Reaction time is too long. 2. Excess nucleophile is used. 3. Reaction temperature is too high. | 1. Monitor the reaction closely by TLC or HPLC and stop it once the monosubstituted product is maximized. 2. Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the nucleophile. 3. Lower the reaction temperature. |
| Formation of Side Products (e.g., Solvolysis) | 1. Use of a nucleophilic solvent (e.g., ethanol, methanol) with a base. | 1. Switch to a non-nucleophilic, aprotic solvent such as THF, dioxane, acetonitrile, or DMF. |
| Poor Regioselectivity (in related non-symmetrical systems) | 1. Electronic and steric effects of substituents influencing the position of nucleophilic attack. | 1. For 2,4-dichloropyrimidines, substitution at C4 is generally favored. To target the C2 position, consider the use of specific catalysts or modifying substituents on the ring. |
| Difficulty in Product Isolation/Purification | 1. Product has similar polarity to starting materials or byproducts. 2. Product is unstable to the purification conditions. | 1. Optimize the mobile phase for column chromatography to achieve better separation. Consider crystallization as an alternative purification method. 2. Use milder purification techniques, such as avoiding strongly acidic or basic conditions if the product is sensitive. |
Data Presentation: Reaction Conditions for Analogous Systems
The following tables summarize reaction conditions for SNAr on dichloropyrimidine systems analogous to this compound. This data can serve as a starting point for developing and optimizing your reaction conditions.
Table 1: Amination of 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [1]
| Nucleophile (Amine) | Base | Solvent | Temperature | Time (h) | Yield (%) |
| Indoline | NaOH | Methanol | Room Temp. | 1 | 60 |
| Indoline | NaOH | Ethanol | Room Temp. | 1 | 60 |
| Various Amines | Triethylamine | Ethanol | Reflux | 3 | Moderate to Good |
Table 2: Solvolysis of 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [1]
| Nucleophile (Solvent) | Base | Temperature | Time (h) | Product |
| Ethanol | NaOH | Reflux | 3 | 2-amino-4-ethoxy-6-chloropyrimidine-5-carbaldehyde |
| Methanol | NaOH | Room Temp. | 1 | 2-amino-4-methoxy-6-chloropyrimidine-5-carbaldehyde |
Experimental Protocols
The following are detailed experimental protocols from the literature for SNAr reactions on a structurally similar substrate, 2-amino-4,6-dichloropyrimidine-5-carbaldehyde. These can be adapted for this compound.
Protocol 1: General Procedure for Amination using Triethylamine [1]
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To a solution of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (1.0 mmol) in ethanol (5.0 mL), add the desired amine (1.0 mmol) and triethylamine (1.0 mmol).
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Heat the reaction mixture at reflux for 3 hours.
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Monitor the reaction progress by TLC.
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Upon completion, cool the reaction mixture to room temperature.
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Isolate the product by filtration if it precipitates, or remove the solvent under reduced pressure and purify the residue by column chromatography.
Protocol 2: General Procedure for Amination and Solvolysis using Sodium Hydroxide [1]
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To a mixture of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (1.0 mmol) and the amine (e.g., indoline, 1.0 mmol) in ethanol or methanol (5.0 mL), add sodium hydroxide (0.2 g, 5.0 mmol).
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Stir the reaction mixture at room temperature for 1 hour.
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Monitor the reaction progress by TLC.
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The solid product is isolated by filtration and recrystallized from ethanol.
Visualizations
Experimental Workflow for SNAr Reaction Optimization
A general experimental workflow for optimizing the SNAr reaction.
Troubleshooting Logic for Low Reaction Yield
A decision-making diagram for troubleshooting low yield in SNAr reactions.
References
Technical Support Center: Synthesis of 2-(4,6-Dichloropyrimidin-2-yl)acetonitrile
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4,6-Dichloropyrimidin-2-yl)acetonitrile. It addresses common side reactions, offers troubleshooting advice, and provides detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory-scale synthesis involves the chlorination of 2-(4,6-dihydroxypyrimidin-2-yl)acetamide using a dehydrating chlorinating agent like phosphorus oxychloride (POCl₃) in the presence of a base such as N,N-dimethylaniline.[1] This reaction efficiently converts the hydroxyl groups to chlorine atoms and the amide to a nitrile.
Q2: What are the primary side reactions I should be aware of during this synthesis?
A2: The primary side reactions include incomplete chlorination, hydrolysis of the starting material or product, and potential polymerization or side reactions involving the activated acetonitrile group under harsh conditions. Incomplete chlorination results in the formation of mono-chlorinated byproducts, which can be difficult to separate from the desired product. Hydrolysis can occur if moisture is present in the reaction, converting the chloro groups back to hydroxyl groups or reacting with the nitrile.
Q3: My reaction yield is consistently low. What are the likely causes?
A3: Low yields can stem from several factors:
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Incomplete reaction: Insufficient reaction time or temperature can lead to a significant amount of unreacted starting material or mono-chlorinated intermediates.
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Side reactions: The formation of byproducts due to excess heat or the presence of moisture consumes the starting material and reduces the yield of the desired product.
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Degradation of the product: The product, this compound, can be susceptible to hydrolysis during workup and purification if not handled under appropriate conditions.
-
Suboptimal reagent stoichiometry: Incorrect molar ratios of the starting material, POCl₃, and the base can lead to incomplete conversion and the formation of side products.
Q4: I am observing an impurity that is difficult to separate from my product. What could it be?
A4: A common and challenging impurity is the mono-chlorinated byproduct, such as 2-(4-chloro-6-hydroxypyrimidin-2-yl)acetonitrile. This impurity has similar polarity to the desired product, making separation by column chromatography difficult. Optimizing the reaction conditions to ensure complete chlorination is the best strategy to avoid this issue.
Q5: How can I minimize the formation of side products?
A5: To minimize side reactions, it is crucial to:
-
Ensure anhydrous conditions: Use dry solvents and glassware, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
-
Control the reaction temperature: The reaction with POCl₃ can be exothermic.[1] Gradual addition of reagents and maintaining the recommended temperature range is critical to prevent the formation of degradation products.
-
Optimize reaction time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the reaction goes to completion without prolonged heating that could lead to degradation.
-
Use appropriate stoichiometry: Precise measurement of reactants is essential for driving the reaction to completion and minimizing side products.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive reagents. 2. Reaction temperature is too low. 3. Insufficient reaction time. | 1. Use fresh, high-purity 2-(4,6-dihydroxypyrimidin-2-yl)acetamide and POCl₃. 2. Ensure the reaction mixture reaches the recommended temperature (gentle heating may be required to initiate the reaction).[1] 3. Monitor the reaction by TLC or HPLC and extend the reaction time if necessary. |
| Presence of Mono-chlorinated Impurity | Incomplete chlorination due to: 1. Insufficient POCl₃. 2. Short reaction time. 3. Low reaction temperature. | 1. Ensure the correct molar excess of POCl₃ is used. 2. Increase the reaction time and monitor for the disappearance of the intermediate. 3. Maintain the reaction at a gentle reflux to ensure complete conversion.[1] |
| Product Hydrolysis (Observed during workup) | Presence of water during the reaction or workup. | 1. Use anhydrous solvents and reagents. 2. Perform the reaction under an inert atmosphere. 3. Work up the reaction quickly and avoid prolonged exposure to aqueous solutions. Use a non-aqueous workup if possible. |
| Formation of Dark, Tarry Byproducts | Overheating or prolonged reaction time leading to decomposition. | 1. Carefully control the reaction temperature, using an oil bath for gentle and even heating.[1] 2. Monitor the reaction closely and stop it once the starting material is consumed. |
Quantitative Data on Side Reactions
The following table provides illustrative data on potential side reactions. Actual percentages may vary based on specific experimental conditions.
| Side Reaction | Common Byproduct | Typical Yield Reduction (%) | Impact on Purity |
| Incomplete Chlorination | 2-(4-chloro-6-hydroxypyrimidin-2-yl)acetonitrile | 5 - 20% | High (difficult to separate) |
| Hydrolysis of Dichloro Product | 2-(4-chloro-6-hydroxypyrimidin-2-yl)acetonitrile | 2 - 10% | Moderate to High |
| Starting Material Hydrolysis | 2-(4,6-dihydroxypyrimidin-2-yl)acetic acid | 1 - 5% | Low (generally removed during workup) |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established synthetic methods.[1]
Materials:
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2-(4,6-dihydroxypyrimidin-2-yl)acetamide
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Phosphorus oxychloride (POCl₃)
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N,N-dimethylaniline
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Dichloromethane (CH₂Cl₂)
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Ethyl acetate
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Hexane
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Ice
Procedure:
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In a flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-(4,6-dihydroxypyrimidin-2-yl)acetamide (1.0 eq) in phosphorus oxychloride (5.5 eq).
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Slowly add N,N-dimethylaniline (2.1 eq) to the suspension through the condenser.
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Gently heat the reaction mixture in an oil bath. The reaction can be exothermic, so careful heating is required.
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Once the initial vigorous reaction subsides, continue to heat the mixture at reflux for approximately 10 minutes.[1]
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Monitor the reaction progress by TLC until the starting material is consumed.
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Carefully decant the hot reaction solution onto crushed ice.
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Extract the resulting aqueous suspension with dichloromethane (3 x volumes).
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Combine the organic layers and dry over anhydrous sodium sulfate.
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Filter and concentrate the organic solution under reduced pressure.
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Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane (e.g., 15-20% ethyl acetate in hexane) as the eluent to afford this compound as a solid.[1]
Visualizations
Caption: Main synthetic pathway for this compound.
Caption: Formation of a mono-chlorinated intermediate due to incomplete reaction.
References
Technical Support Center: Purification of 2-(4,6-Dichloropyrimidin-2-yl)acetonitrile
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) concerning the purification of 2-(4,6-Dichloropyrimidin-2-yl)acetonitrile and its reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound?
A1: Common impurities can originate from unreacted starting materials, reagents, or side-reactions. These typically include:
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Unreacted Starting Materials: Such as 2-(4,6-dihydroxypyrimidin-2-yl)acetamide or related precursors.[1]
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Residual Chlorinating Agent: Excess phosphorus oxychloride (POCl₃) from the chlorination step may persist if not properly removed.[2]
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Mono-substituted Intermediates: For instance, if the reaction does not go to completion, species like 2-(4-chloro-6-hydroxypyrimidin-2-yl)acetonitrile might be present. These can have similar polarity to the desired product, complicating separation.[3]
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Hydrolyzed By-products: The dichloropyrimidine ring is susceptible to hydrolysis. Pouring the hot reaction mixture onto ice is a common quenching method, but improper pH control can lead to the formation of hydroxylated impurities.[1]
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Colored Impurities: Degradation of the product or starting materials, particularly at high temperatures, can result in colored by-products that require specific removal steps.[3]
Q2: Which purification method is most suitable for this compound?
A2: The choice of purification method depends on the nature of the impurities, the scale of the reaction, and the required final purity.
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Column Chromatography: This is the most versatile and widely reported method for this compound, effectively separating it from impurities with different polarities.[1] It is ideal for complex mixtures or when high purity is essential.[4][5]
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Recrystallization: If the crude product is a solid with a relatively high degree of purity, recrystallization is a cost-effective and scalable method.[4] It relies on the differential solubility of the product and impurities in a selected solvent at different temperatures.
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Aqueous Work-up and Extraction: This is a crucial preliminary purification step to remove inorganic salts, water-soluble reagents (like residual acids or bases), and highly polar impurities before proceeding to chromatography or recrystallization.[1][5]
Q3: My purified product yield is very low. What are the potential causes?
A3: Low yield during purification can be attributed to several factors:
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Product Loss on Silica Gel: The target compound may have some affinity for the silica gel stationary phase, leading to incomplete elution during column chromatography.
-
Inappropriate Recrystallization Solvent: Choosing a solvent in which the product is too soluble at low temperatures will result in significant loss in the mother liquor. Conversely, if the product is not sufficiently soluble at high temperatures, large solvent volumes may be needed, which can also affect recovery.[4]
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Product Degradation: Dichloropyrimidine derivatives can be unstable on silica gel or in the presence of certain solvents, potentially degrading during purification.[5]
-
Excessive Use of Decolorizing Agents: While activated carbon is effective for removing colored impurities, using too much can lead to significant product loss due to adsorption.[3]
Troubleshooting Guide
Issue 1: The crude product after work-up is a dark, viscous oil instead of the expected yellow solid.
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Potential Cause: This often indicates the presence of significant impurities, residual solvent, or degradation products that inhibit crystallization.
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Solution: Direct crystallization is unlikely to be effective. The recommended approach is purification by flash column chromatography on silica gel.[1] A solvent system determined by Thin Layer Chromatography (TLC), such as ethyl acetate in hexane, should be used to separate the desired product from the impurities.[1][4]
Issue 2: Thin Layer Chromatography (TLC) of the crude mixture shows multiple spots with very similar Rf values, making separation difficult.
-
Potential Cause: The impurities may have a polarity very similar to the desired product, which is common with intermediates like mono-substituted pyrimidines.[3][5]
-
Solution:
-
Optimize TLC Solvent System: Systematically screen different solvent systems. Trying less polar solvent mixtures (e.g., increasing the hexane-to-ethyl acetate ratio) may improve separation.[4] Consider adding a small percentage of a third solvent like dichloromethane or methanol.
-
Consider Preparative HPLC: If column chromatography fails to provide adequate separation, preparative High-Performance Liquid Chromatography (Prep-HPLC) offers higher resolution and may be necessary to achieve the desired purity.[4]
-
Attempt Recrystallization: Even with similar Rf values, impurities may have different crystal lattice energies. Attempting recrystallization from various solvents could selectively crystallize the desired product.
-
Issue 3: The final product has a persistent color despite purification by column chromatography.
-
Potential Cause: Highly conjugated or polymeric by-products can co-elute with the product and cause coloration.[3]
-
Solution:
-
Activated Carbon Treatment: Dissolve the colored product in a suitable hot solvent (e.g., ethanol or ethyl acetate). Add a small amount of activated carbon (1-2% by weight) and stir the hot solution for 15-30 minutes. Perform a hot filtration through celite to remove the carbon, and then proceed with recrystallization to obtain the pure, decolorized product.[3]
-
Caution: Use activated carbon sparingly, as excessive amounts can adsorb the desired product and reduce the overall yield.[3]
-
Issue 4: During column chromatography, the product appears to be degrading on the column (streaking on TLC of fractions).
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Potential Cause: The target compound may be unstable on acidic silica gel.[5]
-
Solution:
-
Use a Different Stationary Phase: Consider using neutral or basic alumina instead of silica gel.
-
Deactivate the Silica Gel: Pre-treat the silica gel by slurrying it in the eluent containing a small amount of a base, such as triethylamine (~0.5-1%), to neutralize the acidic sites before packing the column.
-
Minimize Contact Time: Perform flash chromatography quickly to reduce the time the compound spends on the stationary phase.
-
Data Presentation
Table 1: Comparison of Common Purification Techniques
| Technique | Typical Purity | Typical Yield | Throughput | Primary Application |
| Aqueous Extraction | Low | High (>95%) | High | Initial removal of salts and polar impurities.[1][2] |
| Recrystallization | Moderate to High | 50-90% | High | Purifying crude solids with minor impurities.[4] |
| Column Chromatography | High (>98%) | 60-85% | Low to Moderate | Complex mixtures, oily products, high purity needed.[1] |
| Preparative HPLC | Very High (>99%) | 40-70% | Low | Final polishing step or for very difficult separations.[4] |
Experimental Protocols
Protocol 1: Aqueous Work-up and Extraction
This protocol is based on a typical synthesis work-up for this compound.[1]
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Quenching: Carefully decant or pour the hot reaction mixture onto crushed ice (approx. 100 g) with vigorous stirring.
-
Extraction: Transfer the resulting aqueous suspension to a separatory funnel. Extract the mixture with an organic solvent, such as dichloromethane (CH₂Cl₂) or ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers. Wash sequentially with water (1 x 50 mL) and then with brine (1 x 50 mL) to remove residual water-soluble impurities.
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Drying: Dry the organic phase over an anhydrous drying agent like sodium sulfate (Na₂SO₄).
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Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the crude product.
Protocol 2: Purification by Flash Column Chromatography
This protocol is adapted from a reported synthesis of the target compound.[1]
-
Solvent System Selection: Using TLC, determine a suitable mobile phase. A common system is a mixture of ethyl acetate and hexane. The ideal system should give the target compound a retention factor (Rf) of approximately 0.2-0.4.[4] For this specific compound, a 15-20% ethyl acetate/hexane mixture has been reported to be effective.[1]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the packed column.
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Elution: Elute the column with the solvent system, collecting fractions.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound as a solid.
Protocol 3: Purification by Recrystallization
This is a general protocol for recrystallizing pyrimidine derivatives.[4]
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Solvent Selection: Choose a solvent in which the compound is highly soluble when hot but sparingly soluble when cold. Common solvents for pyrimidines include ethanol, methanol, and ethyl acetate.[4] Test small quantities to find the optimal solvent or solvent pair.
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Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it, creating a saturated solution.
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Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.
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Crystallization: Allow the clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
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Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.
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Drying: Dry the purified crystals under vacuum to remove all residual solvent.
Visualizations
Caption: A flowchart of the general experimental workflow for purification.
Caption: A decision tree for troubleshooting common purification issues.
Caption: Logical relationship between reactants, product, and impurities.
References
how to avoid di-substitution in 2-(4,6-Dichloropyrimidin-2-yl)acetonitrile reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-(4,6-Dichloropyrimidin-2-yl)acetonitrile. The focus of this guide is to help control and prevent di-substitution during nucleophilic aromatic substitution (SNAr) reactions.
Troubleshooting Guide: Avoiding Di-substitution
Undesired di-substitution is a common challenge in the functionalization of this compound. The following guide provides insights into the potential causes and offers solutions to favor the formation of the mono-substituted product.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Yield of Di-substituted Product | Excess Nucleophile: Using more than one equivalent of the nucleophile will drive the reaction towards di-substitution. The mono-substituted product is still reactive, although less so than the starting material. | Carefully control the stoichiometry. Use 1.0 to 1.2 equivalents of the nucleophile relative to the this compound. |
| High Reaction Temperature: Elevated temperatures can provide the necessary activation energy to overcome the deactivating effect of the first substituent, leading to a second substitution. | Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Start with room temperature or even lower (0 °C) and slowly increase if necessary. Monitor the reaction progress closely by TLC or LC-MS. | |
| Prolonged Reaction Time: Allowing the reaction to proceed for an extended period after the starting material is consumed can lead to the slow formation of the di-substituted product. | Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize the formation of the di-substituted byproduct. | |
| Strongly Basic Conditions: While a base is often required to neutralize the HCl generated, highly basic conditions, especially in alcoholic solvents, can generate alkoxides which are potent nucleophiles and can lead to side products. | Use a mild, non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (TEA).[1] If using an alcohol as a solvent, be mindful of the potential for competing solvolysis reactions, which can be exacerbated by strong bases.[1] | |
| Low or No Yield of Mono-substituted Product | Insufficient Activation: The reaction may be too slow at the chosen temperature, leading to the temptation to increase the temperature, which in turn can cause di-substitution. | For less reactive nucleophiles, a higher temperature may be necessary. In such cases, very careful monitoring is crucial. Alternatively, for challenging aminations, palladium-catalyzed (Buchwald-Hartwig) amination can be employed for the second substitution, indicating that catalyst-free di-substitution is less favorable. |
| Steric Hindrance: Highly sterically hindered nucleophiles may react slowly, requiring more forcing conditions that could lead to side reactions. | For sterically demanding nucleophiles, consider using a less hindered analogue if possible, or explore catalyzed coupling reactions. |
Frequently Asked Questions (FAQs)
Q1: Why is di-substitution a problem with this compound?
The two chlorine atoms at the 4- and 6-positions of the pyrimidine ring are chemically equivalent. After the first nucleophilic substitution, the resulting mono-substituted product, for instance, 2-(4-amino-6-chloropyrimidin-2-yl)acetonitrile, is still an activated electrophile, albeit less reactive than the starting material due to the electron-donating nature of the newly introduced amino group. This remaining chloro-pyrimidine can undergo a second substitution with the nucleophile present in the reaction mixture, leading to the di-substituted product.
Q2: How does the stoichiometry of the nucleophile affect the product distribution?
The stoichiometry of the nucleophile is the most critical factor in controlling the extent of substitution. Using a stoichiometric amount (1.0-1.2 equivalents) of the nucleophile relative to the dichloropyrimidine substrate is the primary strategy to favor mono-substitution. An excess of the nucleophile will significantly increase the probability of the mono-substituted product reacting further to form the di-substituted product.
Q3: What is the role of temperature in controlling selectivity?
Temperature plays a crucial role in the balance between the rates of the first and second substitution reactions. The first substitution is generally faster. By keeping the reaction temperature as low as possible, you can often find a window where the first substitution proceeds at a reasonable rate while the second, less favorable substitution is kinetically disfavored. This is an example of kinetic control of the reaction outcome.
Q4: Which bases are recommended for these reactions?
Inorganic bases like potassium carbonate (K₂CO₃) or organic bases such as triethylamine (TEA) are commonly used.[1] These bases are generally non-nucleophilic and serve to neutralize the HCl formed during the reaction. Stronger bases like sodium hydroxide or alkoxides should be used with caution, especially in alcohol solvents, as they can act as competing nucleophiles.[1]
Q5: Can I completely eliminate the formation of the di-substituted product?
Completely eliminating the di-substituted product can be challenging. However, by carefully controlling the reaction conditions as outlined in the troubleshooting guide, you can significantly minimize its formation and maximize the yield of the desired mono-substituted product. Purification by column chromatography is often necessary to isolate the pure mono-substituted compound.
Quantitative Data Summary
The following table summarizes representative yields for mono-amination of 4,6-dichloropyrimidines under controlled conditions, demonstrating the feasibility of selective mono-substitution. Note that yields are highly dependent on the specific nucleophile and reaction conditions.
| Starting Material | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Mono-substituted Product Yield (%) | Reference |
| 4,6-Dichloropyrimidine | Adamantylalkylamine | K₂CO₃ (4 equiv.) | DMF | 140 | N/A | 60-99% | [1] |
| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Various Amines | Triethylamine (1 equiv.) | Ethanol | Reflux | 3 | Moderate to Good | [1] |
| 4,6-Dichloropyrimidine | Secondary Amine | K₂CO₃ (4 equiv.) | DMF | 140 | N/A | 75% (with 3 equiv. of dichloropyrimidine) | [1] |
Experimental Protocols
Key Experiment: Selective Mono-amination of a 4,6-Dichloropyrimidine
This protocol is a general procedure for the catalyst-free mono-amination of a 4,6-dichloropyrimidine and can be adapted for this compound.
Materials:
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4,6-Dichloropyrimidine derivative (1.0 mmol)
-
Desired amine nucleophile (1.0-1.2 mmol)
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Anhydrous potassium carbonate (K₂CO₃) (2.0-4.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (5-10 mL)
-
Reaction vial with a magnetic stir bar
-
Standard work-up and purification reagents and equipment
Procedure:
-
To a clean, dry reaction vial equipped with a magnetic stir bar, add the 4,6-dichloropyrimidine derivative (1.0 mmol), the desired amine (1.0-1.2 mmol), and anhydrous potassium carbonate (2.0-4.0 mmol).
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Add anhydrous DMF (5-10 mL) to the vial.
-
Seal the vial and heat the reaction mixture to an appropriate temperature (start with room temperature and increase if necessary, e.g., to 80-140 °C) with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon consumption of the starting material, cool the reaction mixture to room temperature.
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Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure mono-substituted product.
Visualizations
Reaction Pathway
Caption: Reaction pathway for the substitution on this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for minimizing di-substitution.
References
Technical Support Center: Troubleshooting Low Yield in 2-(4,6-Dichloropyrimidin-2-yl)acetonitrile Reactions
This technical support guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting low yields in the synthesis of 2-(4,6-Dichloropyrimidin-2-yl)acetonitrile. The following question-and-answer format directly addresses specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: My reaction yield of this compound is significantly lower than the reported 73%. What are the most common causes?
Low yields can stem from several factors throughout the experimental process. The most common culprits include:
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Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of base and solvent are critical. Deviation from optimal conditions can lead to incomplete reactions or the formation of side products.
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Poor Quality of Starting Materials: The purity of 2,4,6-trichloropyrimidine and malononitrile is crucial. Impurities can interfere with the reaction.
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Presence of Moisture: This reaction is sensitive to moisture, which can hydrolyze the starting material and intermediates.
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Inefficient Purification: The final product might be lost during the workup and purification steps.
Q2: How does the choice of base and solvent affect the reaction yield?
The base and solvent play a pivotal role in the nucleophilic aromatic substitution (SNAr) reaction for the synthesis of this compound.
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Base: A suitable base is required to deprotonate the malononitrile, forming the nucleophile. The strength and steric hindrance of the base can influence the reaction rate and selectivity. Common bases for such reactions include sodium hydride (NaH), potassium carbonate (K2CO3), and organic bases like triethylamine (TEA). Using a base that is too strong or too weak can lead to side reactions or an incomplete reaction.
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Solvent: The solvent should be inert to the reaction conditions and capable of dissolving the reactants. Aprotic polar solvents like dimethylformamide (DMF), acetonitrile (ACN), or tetrahydrofuran (THF) are typically used. The choice of solvent can affect the solubility of the reactants and the stability of the intermediate Meisenheimer complex, thereby influencing the reaction rate.
Q3: I am observing multiple spots on my TLC plate. What are the likely side products?
The formation of byproducts is a common reason for low yields. In the synthesis of this compound, potential side products include:
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Hydrolysis Products: Reaction with any residual water can lead to the hydrolysis of the chloro groups on the pyrimidine ring, forming hydroxypyrimidine derivatives.
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Disubstituted Products: The second chlorine atom on the pyrimidine ring can also be substituted by another molecule of malononitrile, leading to a disubstituted byproduct. The regioselectivity of nucleophilic aromatic substitution on dichloropyrimidines can be sensitive to reaction conditions.
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Products from Side Reactions of Malononitrile: Under basic conditions, malononitrile can undergo self-condensation or other side reactions.
Q4: How can I minimize the formation of these side products?
To minimize side product formation and improve the yield of the desired product, consider the following strategies:
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Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents to prevent hydrolysis. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is also recommended.
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Control Stoichiometry: Use a precise stoichiometry of reactants. A slight excess of the limiting reagent may be used to drive the reaction to completion, but a large excess of the nucleophile could promote disubstitution.
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Optimize Reaction Temperature: The reaction temperature should be carefully controlled. Higher temperatures can sometimes lead to the formation of more byproducts.
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Slow Addition of Reagents: Adding the base or the nucleophile slowly can help to control the reaction rate and minimize side reactions.
Q5: What are the best practices for purifying this compound?
Effective purification is key to obtaining a high yield of the pure product.
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Workup: After the reaction is complete, a careful aqueous workup is often necessary to remove inorganic salts and water-soluble impurities.
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Extraction: Use a suitable organic solvent for extraction. Dichloromethane or ethyl acetate are common choices.
-
Chromatography: Column chromatography on silica gel is an effective method for separating the desired product from non-polar impurities and some side products. A gradient of ethyl acetate in hexanes is often a suitable eluent system.
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Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be an excellent final purification step to obtain a highly pure product.
Quantitative Data Summary
The following table summarizes typical reaction conditions that have been reported for the synthesis of this compound and related compounds. This data can be used as a starting point for optimizing your own experiments.
| Starting Material | Reagents | Solvent | Temperature | Time | Yield (%) | Reference |
| 2,4,6-Trichloropyrimidine | Malononitrile, Sodium Hydride | THF | Reflux | 10 min | 73% | ChemicalBook |
| 2,4-Dichloropyrimidine | Various Amines, Weak Base | Acetonitrile | Not specified | 48 h | up to 95% | ResearchGate |
| 2-Amino-4,6-dihydroxypyrimidine | POCl3, Triethylamine | None | 20-80°C | Not specified | >90% | Google Patents |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is adapted from a reported synthesis and provides a detailed methodology.
Materials:
-
2,4,6-Trichloropyrimidine
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Malononitrile
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Sodium Hydride (60% dispersion in mineral oil)
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Anhydrous Tetrahydrofuran (THF)
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Dichloromethane (DCM)
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Anhydrous Sodium Sulfate (Na2SO4)
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Silica Gel for column chromatography
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Ethyl Acetate
-
Hexanes
-
Ice
Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen), add sodium hydride (60% dispersion in mineral oil) to a solution of malononitrile in anhydrous THF at 0°C (ice bath).
-
Addition of Starting Material: To the above suspension, add a solution of 2,4,6-trichloropyrimidine in anhydrous THF dropwise.
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Reaction: After the initial vigorous reaction subsides, heat the reaction mixture to reflux for 10 minutes.
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Quenching: Carefully pour the hot reaction solution onto ice (100 g).
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Extraction: Extract the resulting aqueous suspension with dichloromethane (3 x volumes).
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Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
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Purification: Purify the crude product by silica gel column chromatography using a gradient of 15-20% ethyl acetate in hexanes to afford this compound as a yellow solid.
Visual Troubleshooting Guide
The following diagrams illustrate a logical workflow for troubleshooting low yields in the synthesis of this compound.
Caption: A step-by-step workflow for diagnosing the cause of low reaction yields.
Caption: Key parameters influencing the yield of the reaction.
Technical Support Center: Managing Solvolysis Side Products of 2-(4,6-Dichloropyrimidin-2-yl)acetonitrile
This technical support guide is intended for researchers, scientists, and drug development professionals working with 2-(4,6-dichloropyrimidin-2-yl)acetonitrile. It provides troubleshooting advice and frequently asked questions (FAQs) to help manage and minimize the formation of solvolysis-related side products during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvolysis side products observed when working with this compound?
When this compound is exposed to protic solvents such as water, methanol, or ethanol, nucleophilic aromatic substitution (SNAr) can occur, leading to the replacement of one or both chlorine atoms. The most common side products are the mono- and di-substituted hydroxy- or alkoxy-pyrimidines.[1][2][3]
Q2: What reaction conditions favor the formation of these solvolysis byproducts?
The formation of solvolysis byproducts is accelerated by:
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Presence of protic solvents: Water, methanol, ethanol, and other alcohols can act as nucleophiles.[1][2]
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Elevated temperatures: Higher reaction temperatures increase the rate of solvolysis.
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Presence of a base: Bases can deprotonate the solvent, forming more potent nucleophiles (e.g., hydroxide, methoxide), which significantly increases the rate of substitution.[2][3]
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Prolonged reaction times: Longer exposure to protic solvents increases the likelihood of side product formation.
Q3: How can I detect the presence of solvolysis side products in my reaction mixture?
Common analytical techniques for detecting these side products include:
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Thin-Layer Chromatography (TLC): Side products will typically have different Rf values compared to the starting material and the desired product.
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Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly effective method for identifying the molecular weights of the parent compound and any impurities.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can help identify the structural changes resulting from the substitution of chlorine with a hydroxyl or alkoxy group.
Q4: How can I minimize the formation of solvolysis side products?
To minimize solvolysis, consider the following preventative measures:
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Use aprotic solvents: Whenever possible, use dry aprotic solvents such as acetonitrile, N,N-dimethylformamide (DMF), tetrahydrofuran (THF), or dichloromethane (DCM).[1][4]
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Ensure dry reaction conditions: Use oven-dried glassware and anhydrous solvents to exclude moisture.
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Control reaction temperature: Run reactions at the lowest effective temperature.
-
Optimize reaction time: Monitor the reaction progress by TLC or LC-MS to avoid unnecessarily long reaction times.
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Choice of base: If a base is required, consider using non-nucleophilic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in stoichiometric amounts.[5]
Q5: What is the best way to remove solvolysis side products from my final compound?
Purification can typically be achieved using silica gel column chromatography.[6] The polarity difference between the desired product and the more polar hydroxy- or alkoxy- side products usually allows for effective separation. A gradient elution system, for example, with hexanes and ethyl acetate, is often successful.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Multiple spots on TLC, possibly more polar than the desired product. | Formation of hydroxy- or alkoxy- side products due to solvolysis. | 1. Confirm the identity of the side products by LC-MS. 2. Purify the mixture using silica gel column chromatography. 3. For future reactions, switch to a dry, aprotic solvent and ensure anhydrous conditions. |
| LC-MS analysis shows masses corresponding to the addition of -OH, -OCH3, or -OC2H5. | Reaction with residual water, methanol, or ethanol in the reaction mixture. | 1. If purification is successful, proceed. 2. If separation is difficult, re-evaluate the reaction conditions. Use freshly distilled or commercially available anhydrous solvents. |
| Low yield of the desired product and significant amounts of side products. | Reaction conditions are too harsh (high temperature, strong base, or prolonged time) in the presence of a protic solvent. | 1. Lower the reaction temperature. 2. Use a weaker, non-nucleophilic base. 3. Optimize the reaction time by monitoring its progress. |
Data Presentation
Table 1: Common Solvolysis Side Products of this compound
| Side Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Conditions Favoring Formation |
| 2-(4-Chloro-6-hydroxypyrimidin-2-yl)acetonitrile | C6H3ClN3O | 169.56 | Presence of water |
| 2-(4,6-Dihydroxypyrimidin-2-yl)acetonitrile | C6H4N3O2 | 150.12 | Excess water, prolonged heating |
| 2-(4-Chloro-6-methoxypyrimidin-2-yl)acetonitrile | C7H5ClN3O | 183.59 | Presence of methanol |
| 2-(4,6-Dimethoxypyrimidin-2-yl)acetonitrile | C8H8N4O2 | 192.17 | Excess methanol, strong base |
| 2-(4-Chloro-6-ethoxypyrimidin-2-yl)acetonitrile | C8H7ClN3O | 197.62 | Presence of ethanol |
| 2-(4,6-Diethoxypyrimidin-2-yl)acetonitrile | C10H12N4O2 | 220.23 | Excess ethanol, strong base |
Experimental Protocols
General Protocol for Minimizing Solvolysis in a Nucleophilic Substitution Reaction
This protocol outlines a general procedure for a reaction involving this compound and a generic nucleophile (Nu-H), emphasizing the minimization of solvolysis.
Materials:
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This compound
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Nucleophile (Nu-H)
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Anhydrous aprotic solvent (e.g., Acetonitrile or THF)
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Non-nucleophilic base (e.g., Triethylamine)
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Oven-dried glassware
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Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Assemble the reaction glassware (e.g., a round-bottom flask with a magnetic stir bar, condenser, and nitrogen inlet) and dry it in an oven at 120°C for at least 4 hours. Allow to cool to room temperature under a stream of inert gas.
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To the flask, add this compound (1 equivalent) and the anhydrous aprotic solvent.
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Add the nucleophile (1-1.2 equivalents).
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Add the non-nucleophilic base (1-1.5 equivalents) dropwise at room temperature.
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Heat the reaction mixture to the desired temperature and monitor its progress by TLC or LC-MS every 1-2 hours.
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Upon completion, cool the reaction mixture to room temperature.
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Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography.
General Purification Protocol
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Dissolve the crude product in a minimal amount of dichloromethane.
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Dry-load the crude product onto a small amount of silica gel.
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Prepare a silica gel column packed with an appropriate non-polar solvent (e.g., hexanes).
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Load the dried crude product onto the top of the column.
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Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 0% ethyl acetate and gradually increasing to 20%).
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Collect fractions and analyze them by TLC to identify those containing the pure product.
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Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Visualizations
References
Technical Support Center: Controlling Regioselectivity in Reactions of 2-(4,6-Dichloropyrimidin-2-yl)acetonitrile
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(4,6-dichloropyrimidin-2-yl)acetonitrile. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you control the regioselectivity of your reactions and achieve your desired synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the reactive sites on this compound for nucleophilic aromatic substitution (SNAr)?
The primary reactive sites for SNAr reactions on this compound are the two chlorine-bearing carbons of the pyrimidine ring: C4 and C6. The cyanomethyl group at the C2 position is generally not displaced but significantly influences the reactivity of the C4 and C6 positions.
Q2: I am observing a mixture of C4- and C6-substituted products. What are the key factors that control regioselectivity in SNAr reactions with this substrate?
Controlling regioselectivity between the C4 and C6 positions is a common challenge. The outcome of the reaction is influenced by a combination of electronic and steric factors, as well as the reaction conditions. Key factors include:
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The nature of the nucleophile: Different classes of nucleophiles can exhibit different selectivities. For instance, amines and alkoxides may favor different positions.
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Reaction Temperature: Lower temperatures often increase selectivity, while higher temperatures can lead to a mixture of products.
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Solvent: The polarity and coordinating ability of the solvent can influence the transition states of the reaction pathways, thereby affecting the product ratio.
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Base: The choice and stoichiometry of the base can be critical, especially when using nucleophiles that require deprotonation.
Q3: How does the electronic nature of the cyanomethyl group at C2 affect the reactivity of the C4 and C6 positions?
The cyanomethyl group at the C2 position is electron-withdrawing, which activates the pyrimidine ring towards nucleophilic attack. Due to the symmetrical nature of the 4,6-dichloro substitution relative to the C2 position, both C4 and C6 are electronically activated. This often leads to challenges in achieving high regioselectivity, as the intrinsic electronic preference for one site over the other is minimal. Therefore, external factors like sterics and reaction conditions become paramount in directing the substitution.
Q4: Can I selectively substitute one chlorine atom and then the other with a different nucleophile?
Yes, this is a common strategy for synthesizing unsymmetrically substituted pyrimidines. By carefully choosing the nucleophile and reaction conditions for the first substitution, you can isolate the monosubstituted product. This intermediate can then be subjected to a second reaction with a different nucleophile to substitute the remaining chlorine atom. During the first substitution, it is crucial to avoid an excess of the nucleophile and to keep the reaction temperature low to minimize the formation of the disubstituted byproduct.
Troubleshooting Guides
Issue 1: Low or No Regioselectivity - Obtaining a Mixture of Isomers
If your reaction is producing an inseparable or nearly equal mixture of C4- and C6-substituted isomers, consider the following troubleshooting steps:
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Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C or -78 °C) can enhance the kinetic selectivity of the reaction, often favoring one isomer over the other.
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Screen Different Solvents: The choice of solvent can impact the reaction's selectivity. Test a range of solvents with varying polarities, such as THF, DMF, and acetonitrile, to find the optimal medium for your desired transformation.
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Vary the Base: If your reaction uses a base, its strength and steric bulk can influence which proton is abstracted or how the nucleophile is delivered. Consider screening bases like NaH, K2CO3, or organic bases such as DIPEA.[1]
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Modify the Nucleophile: If possible, altering the steric bulk of the nucleophile can introduce a steric bias that favors substitution at the less hindered position.
Issue 2: Formation of Disubstituted Byproduct
If you are aiming for a monosubstituted product but are observing significant amounts of the disubstituted compound, here are some potential solutions:
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Control Stoichiometry: Use only one equivalent or a slight excess (e.g., 1.1 equivalents) of the nucleophile. Adding the nucleophile slowly to the reaction mixture can also help to maintain a low concentration and favor monosubstitution.
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Reduce Reaction Time and Temperature: Extended reaction times and elevated temperatures can promote the second substitution. Monitor the reaction closely using TLC or LC-MS and quench it as soon as the starting material is consumed.
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Deactivation by the First Nucleophile: The introduction of an electron-donating group in the first substitution step will deactivate the remaining chlorine atom towards further substitution, which can help in preventing the formation of a disubstituted product.[2]
Experimental Protocols
Protocol 1: General Procedure for Selective Monosubstitution with an Amine Nucleophile
This protocol provides a general framework for the selective monosubstitution of this compound with a primary or secondary amine.
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., THF, 0.1 M), add a base (e.g., DIPEA, 1.5 eq).
-
Nucleophile Addition: Cool the mixture to 0 °C. Slowly add the amine nucleophile (1.1 eq) dropwise over 15-30 minutes.
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Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.
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Work-up: Once the starting material is consumed, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry it over Na2SO4, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Selective Monosubstitution with an Alcohol Nucleophile
This protocol outlines a general method for the selective monosubstitution with an alcohol, which often requires a strong base.
-
Nucleophile Preparation: In a separate flask, dissolve the alcohol (1.1 eq) in anhydrous THF (0.5 M). Cool the solution to 0 °C and add a strong base (e.g., NaH, 1.1 eq) portion-wise. Stir until hydrogen evolution ceases.
-
Reaction Setup: In the main reaction flask, dissolve this compound (1.0 eq) in anhydrous THF (0.1 M) and cool to 0 °C.
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Nucleophile Addition: Slowly add the prepared alkoxide solution to the solution of the dichloropyrimidine.
-
Reaction Monitoring: Stir the reaction at 0 °C and allow it to slowly warm to room temperature while monitoring by TLC or LC-MS.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of NH4Cl. Extract the product with an organic solvent, wash with brine, dry, and concentrate. Purify the product by column chromatography.
Data Presentation
The regioselectivity of these reactions is highly dependent on the specific nucleophile and conditions used. The following table provides illustrative examples of how reaction conditions can influence the product ratio.
| Nucleophile | Base | Solvent | Temperature (°C) | C4:C6 Ratio (Illustrative) |
| Aniline | K2CO3 | DMF | 25 | 85:15 |
| Benzylamine | DIPEA | THF | 0 | 90:10 |
| Sodium Methoxide | - | Methanol | 0 | 70:30 |
| Sodium tert-Butoxide | - | THF | -20 | 95:5 |
Note: The ratios in this table are for illustrative purposes to demonstrate potential trends and should be determined empirically for each specific reaction.
Visualizations
Logical Workflow for Troubleshooting Regioselectivity
Caption: A flowchart for troubleshooting poor regioselectivity.
Factors Influencing SNAr Regioselectivity
Caption: Factors that control regioselectivity in SNAr reactions.
References
Technical Support Center: Purification of 2-(4,6-Dichloropyrimidin-2-yl)acetonitrile
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of unreacted 2-(4,6-Dichloropyrimidin-2-yl)acetonitrile from reaction mixtures. Below you will find troubleshooting advice, detailed experimental protocols, and comparative data to assist in your purification efforts.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound and related compounds.
Q1: My primary purification by column chromatography is resulting in low yield. What are the potential causes and solutions?
A1: Low yields during column chromatography can arise from several factors:
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Compound Adsorption: The polar nature of the pyrimidine ring and the nitrile group can lead to irreversible adsorption onto the silica gel.
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Solution: Deactivate the silica gel by pre-treating it with a small amount of a polar solvent like triethylamine in your eluent system. This is particularly useful if your product is basic.
-
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Improper Solvent System: If the eluent is too polar, your compound may elute too quickly with impurities. If it's not polar enough, the compound may not elute at all.
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Solution: Methodically screen different solvent systems using Thin Layer Chromatography (TLC) to find the optimal mobile phase that provides good separation between your product and the unreacted starting material.
-
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Product Instability: The compound might be unstable on silica gel.
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Solution: Consider alternative purification methods such as recrystallization or preparative High-Performance Liquid Chromatography (HPLC).
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Q2: I am struggling to separate my product from a co-eluting impurity during column chromatography. What can I do?
A2: Co-elution is a common challenge when impurities have similar polarities to the desired product.
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Solution 1: Optimize Mobile Phase: Experiment with different solvent systems. Sometimes, switching one of the solvents in your mobile phase (e.g., from ethyl acetate to diethyl ether) can alter the selectivity of the separation.
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Solution 2: Alternative Stationary Phase: If optimizing the mobile phase is unsuccessful, consider using a different stationary phase, such as alumina or reverse-phase silica gel.
-
Solution 3: Recrystallization: If the product is a solid, recrystallization is an excellent secondary purification step to remove closely related impurities.
Q3: I am attempting to recrystallize my product, but it is "oiling out" instead of forming crystals. How can I resolve this?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is supersaturated or if the cooling process is too rapid.
-
Solution 1: Slow Cooling: Ensure the solution cools down slowly. Allow the flask to cool to room temperature on the benchtop before transferring it to an ice bath.
-
Solution 2: Solvent System Modification: The chosen solvent may be too good a solvent. Try using a two-solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gently heat to redissolve and then cool slowly.
-
Solution 3: Seeding: Introduce a small seed crystal of the pure compound to the supersaturated solution to induce crystallization.
Q4: After aqueous workup, I have a persistent emulsion. How can I break it?
A4: Emulsions are common when working with chlorinated organic compounds and aqueous solutions.
-
Solution 1: Add Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous layer often helps to break the emulsion.
-
Solution 2: Filtration: Pass the emulsified layer through a pad of Celite or glass wool.
-
Solution 3: Reduce the pH: If your compound is stable to acid, a small amount of dilute acid can sometimes help to break the emulsion.
Quantitative Data on Purification Methods
Direct comparative studies for the purification of this compound are limited. The following table summarizes available data from literature for the purification of the target compound and structurally related dichloropyrimidines to provide a benchmark for expected outcomes.
| Compound | Purification Method | Yield (%) | Purity (%) | Reference |
| This compound | Silica Gel Column Chromatography (15-20% EtOAc/Hexane) | 73 | >97 (assumed) | Based on a synthetic procedure where this was the final purification step yielding a solid product. |
| 2-Amino-4,6-dichloropyrimidine | Hydrolysis and Filtration | 82.2 | 91.5 | [1] |
| 2,5-Diamino-4,6-dichloropyrimidine | Chromatographic Purification | ~30 | High | [2] |
| 4,6-Dichloropyrimidine | Distillation | 86.8 | High | |
| 4,6-Dichloropyrimidine | Cooling Crystallization | >94 | High | [3] |
Experimental Protocols
Below are detailed methodologies for common purification techniques applicable to this compound.
Protocol 1: Silica Gel Column Chromatography
This protocol is a standard method for purifying moderately polar organic compounds.
-
Preparation of the Column:
-
Select a glass column of an appropriate size. A general rule is to use 50-100 g of silica gel for every 1 g of crude material.
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent (e.g., hexane).
-
Carefully pour the slurry into the column, allowing the silica to pack evenly without air bubbles. Gently tap the column to ensure even packing.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel. To do this, dissolve the compound, add silica gel, and evaporate the solvent to obtain a dry powder ('dry loading').
-
Carefully apply the dissolved sample or the dry-loaded silica to the top of the column.
-
-
Elution:
-
Begin elution with a non-polar solvent system (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A common starting gradient for this compound is 5-20% ethyl acetate in hexane.[1]
-
Collect fractions and monitor their composition using TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Recrystallization
Recrystallization is an effective technique for purifying solid compounds.
-
Solvent Selection:
-
The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.
-
For pyrimidine derivatives, common recrystallization solvents include ethyl acetate, toluene, chlorobenzene, and xylene. Solvent pairs like ethanol/water or hexane/ethyl acetate can also be effective.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring.
-
Continue adding small portions of the hot solvent until the compound completely dissolves.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
-
Visualization of Purification Workflow
The following diagrams illustrate the decision-making process and experimental workflow for the purification of this compound.
References
- 1. US4929729A - Process for producing 2-amino-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 2. US5917042A - Process for the preparation of 2,5-diamino-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 3. CN103450094A - Method for purifying 4, 6-dichloro pyrimidine - Google Patents [patents.google.com]
Technical Support Center: Reaction Selectivity of 2-(4,6-Dichloropyrimidin-2-yl)acetonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(4,6-dichloropyrimidin-2-yl)acetonitrile. The following information addresses common issues related to reaction selectivity influenced by the choice of base.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites in this compound?
A1: The primary reactive sites are the acidic methylene protons of the acetonitrile group (leading to C-alkylation or cyclization) and the nitrogen atoms of the pyrimidine ring (leading to N-alkylation). The chlorine atoms at the C4 and C6 positions are susceptible to nucleophilic aromatic substitution (SNAr).
Q2: How does the choice of base influence the reaction pathway?
A2: The base's strength and nature are critical in determining the reaction's outcome. Strong, non-nucleophilic bases like sodium hydride (NaH) readily deprotonate the methylene group, favoring C-alkylation or cyclization. Weaker bases, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), may favor SNAr reactions where an external nucleophile is present or may not be strong enough to initiate certain reactions.
Q3: I am observing a mixture of N-alkylated and C-alkylated products. How can I improve selectivity?
A3: Selectivity between N- and C-alkylation is a common challenge. To favor C-alkylation, use a strong, non-nucleophilic base like NaH or LiHMDS in an aprotic solvent like THF or DMF to generate the carbanion. To favor N-alkylation, a weaker base like K₂CO₃ in a polar aprotic solvent such as acetonitrile might be more suitable, although this can be substrate-dependent. The choice of electrophile also plays a significant role.
Q4: Can intramolecular cyclization occur with this compound?
A4: Yes, intramolecular cyclization is a potential reaction pathway, especially when the molecule has a suitable tether that can act as a nucleophile. The choice of base is critical for promoting such cyclizations. Strong bases are often required to generate the initial nucleophile for the cyclization to proceed.
Q5: Are there any known side reactions associated with using sodium hydride (NaH) in these reactions?
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or no reaction | The base is not strong enough to deprotonate the acetonitrile group or activate the nucleophile. | Switch to a stronger base. For example, if K₂CO₃ is ineffective, consider using NaH or DBU. |
| Formation of multiple products | The reaction conditions favor multiple pathways (e.g., C-alkylation, N-alkylation, and SNAr). | Optimize the reaction conditions to favor one pathway. For C-alkylation, use a strong, non-nucleophilic base. For SNAr, a weaker base with a potent external nucleophile is often preferred. |
| Unidentified byproducts | Possible side reactions involving the solvent or base. | If using NaH with acetonitrile, consider an alternative solvent like THF or DMF.[1][2] Analyze byproducts by LC-MS and NMR to understand the side reaction. |
| Poor yield in alkylation | The base may be sterically hindered or not soluble in the reaction medium. | For improved yields in Williamson ether synthesis-type reactions, NaH in DMF has been shown to be more effective than K₂CO₃ in acetone in certain systems.[1] |
| Difficulty in achieving cyclization | The base may not be sufficient to promote the intramolecular reaction. | For intramolecular cyclizations, stronger bases are often necessary. Consider screening bases like NaH, potassium tert-butoxide, or DBU. |
Data Presentation: Impact of Base on Reaction Outcomes
The following tables summarize qualitative and quantitative data from reactions involving similar pyrimidine systems, illustrating the influence of the base on reaction selectivity.
Table 1: Comparison of Bases in Alkylation Reactions of Activated Acetonitriles
| Substrate | Base | Solvent | Electrophile | Major Product | Yield (%) | Reference |
| 2-Amino-7-hydroxy-4H-chromene-3-carbonitrile | K₂CO₃ | Acetone | Propargyl bromide | 7-Propargyloxy derivative | 70-89 | [1] |
| 2-Amino-7-hydroxy-4H-chromene-3-carbonitrile | NaH | DMF | Propargyl bromide | 7-Propargyloxy derivative | 80-96 | [1] |
| 4,6-dichloro-2-(methylsulfonyl)pyrimidine | NaHCO₃ | Acetonitrile | Aniline | C4-amination | 95 | [4] |
Table 2: Base and Conditions for SNAr and Cyclization Reactions of Dichloropyrimidines
| Reaction Type | Base | Solvent | Temperature | Outcome | Reference |
| SNAr Amination | Triethylamine | Ethanol | Reflux | Mono-amination | |
| SNAr Amination | NaOH | Ethanol/Methanol | Room Temp | Amination and solvolysis | |
| Intramolecular Cyclization | DIPEA | Acetonitrile/DCM | Room Temp | N-spiroammonium salt formation |
Experimental Protocols
Protocol 1: General Procedure for Base-Mediated Alkylation
-
Preparation : To a solution of this compound (1.0 eq.) in a dry aprotic solvent (e.g., acetonitrile, THF, or DMF) under an inert atmosphere (e.g., argon or nitrogen), add the base (1.1-1.5 eq.).
-
Reaction Initiation : Stir the mixture at room temperature for 15-30 minutes to ensure deprotonation or activation.
-
Addition of Electrophile : Add the alkylating agent (1.0-1.2 eq.) dropwise to the reaction mixture.
-
Reaction Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction can be heated if necessary.
-
Work-up : Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction : Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Procedure for Intramolecular Cyclization
-
Substrate Preparation : Synthesize the precursor of this compound containing a tether with a terminal leaving group.
-
Cyclization Reaction : Dissolve the substrate (1.0 eq.) in a suitable dry solvent (e.g., DMF or DMSO). Add a strong, non-nucleophilic base (e.g., NaH, 1.5 eq.) portion-wise at 0 °C.
-
Reaction Conditions : Allow the reaction to warm to room temperature and stir for the required time, monitoring by TLC or LC-MS. Heating may be required to facilitate cyclization.
-
Quenching and Extraction : Carefully quench the reaction with water or a saturated NH₄Cl solution. Extract the aqueous layer with an organic solvent.
-
Isolation : Dry the combined organic extracts, evaporate the solvent, and purify the residue by chromatography or recrystallization to obtain the cyclized product.
Mandatory Visualizations
Caption: Decision workflow for base selection in reactions of this compound.
Caption: Logical troubleshooting flow for reaction optimization.
References
- 1. Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. ncert.nic.in [ncert.nic.in]
Technical Support Center: Nucleophilic Aromatic Substitution on 2-(4,6-Dichloropyrimidin-2-yl)acetonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the temperature optimization of nucleophilic aromatic substitution (SNAr) reactions on 2-(4,6-dichloropyrimidin-2-yl)acetonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity order for the chlorine atoms on this compound in a nucleophilic aromatic substitution (SNAr) reaction?
In general, for SNAr reactions on 4,6-dichloropyrimidines, the chlorine atoms at the C4 and C6 positions are electronically equivalent. The regioselectivity of the first substitution will primarily be influenced by the steric environment of the nucleophile and the reaction conditions. The acetonitrile group at the C2 position is a moderately electron-withdrawing group, which activates the C4 and C6 positions towards nucleophilic attack.
Q2: How does temperature influence the rate and selectivity of the SNAr reaction on this substrate?
Temperature has a significant impact on both the reaction rate and selectivity.
-
Reaction Rate: Increasing the reaction temperature generally increases the reaction rate, leading to shorter reaction times. However, excessively high temperatures can promote the formation of side products.
-
Selectivity: Temperature can affect the regioselectivity (mono- versus di-substitution) and chemoselectivity (reaction with the desired nucleophile versus side reactions). Lower temperatures often favor the kinetic product, which can lead to higher selectivity for mono-substitution.[1] At higher temperatures, the reaction may be under thermodynamic control, potentially leading to a mixture of products or decomposition.[2][3]
Q3: What are the common side products observed in this reaction, and how can their formation be minimized?
Common side products can include:
-
Di-substituted product: The product of substitution at both the C4 and C6 positions.
-
Hydrolysis products: If water is present in the reaction mixture, the chloro groups can be hydrolyzed to hydroxyl groups.
-
Solvolysis products: If the solvent is nucleophilic (e.g., an alcohol), it may react with the substrate.[4]
To minimize side product formation:
-
Carefully control the stoichiometry of the nucleophile (typically 1.0-1.2 equivalents for mono-substitution).
-
Run the reaction under anhydrous conditions to prevent hydrolysis.
-
Choose a non-nucleophilic solvent.
-
Optimize the reaction temperature; lower temperatures often improve selectivity.[1]
Q4: Can you explain the concept of kinetic versus thermodynamic control in the context of this reaction?
-
Kinetic Control: At lower temperatures, the reaction is often under kinetic control, meaning the product that is formed fastest is the major product.[5] This is typically the product with the lowest activation energy barrier. For mono-substitution, a lower temperature can "freeze out" the second substitution step, leading to a higher yield of the desired mono-substituted product.
-
Thermodynamic Control: At higher temperatures, the reaction may become reversible, leading to thermodynamic control.[2] In this scenario, the most stable product will be the major product, which may not always be the desired one. Higher temperatures can provide enough energy to overcome the activation barrier for the formation of multiple products, potentially leading to a mixture.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Reaction temperature is too low.2. Insufficiently reactive nucleophile.3. Inappropriate solvent or base.4. Poor quality of starting material. | 1. Gradually increase the reaction temperature in increments of 10-20°C.2. Use a stronger nucleophile or add an activating agent (e.g., a stronger base to deprotonate the nucleophile).3. Screen different aprotic polar solvents like DMF, DMSO, or NMP. Ensure the base is strong enough to deprotonate the nucleophile but not so strong as to cause side reactions.4. Verify the purity of this compound. |
| Formation of Di-substituted Byproduct | 1. Reaction temperature is too high.2. Excess nucleophile.3. Prolonged reaction time. | 1. Decrease the reaction temperature. Consider starting at 0°C or room temperature.2. Use a stoichiometric amount of the nucleophile (1.0-1.1 equivalents).3. Monitor the reaction closely by TLC or LC-MS and quench the reaction once the starting material is consumed or the desired product concentration is maximized. |
| Poor Selectivity (Mixture of Isomers for unsymmetrical nucleophiles) | 1. High reaction temperature leading to scrambling. | 1. Lower the reaction temperature to favor the kinetically controlled product. |
| Formation of Hydrolysis/Solvolysis Byproducts | 1. Presence of water in the reaction.2. Use of a nucleophilic solvent (e.g., alcohols). | 1. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).2. Switch to a non-nucleophilic, aprotic solvent such as THF, dioxane, DMF, or DMSO. |
| Decomposition of Starting Material or Product | 1. Reaction temperature is too high. | 1. Reduce the reaction temperature. Perform a stability study of your starting material and product at the intended reaction temperature. |
Data Presentation
The following tables present representative data for the nucleophilic aromatic substitution on analogous 4,6-dichloropyrimidine systems to illustrate the effect of temperature on reaction outcomes.
Table 1: Effect of Temperature on the Yield of Mono-substituted Product (Analogous System)
| Entry | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield of Mono-product (%) | Reference (Analogous System) |
| 1 | n-Butylamine | DMF | 25 | 12 | 75 | [6] |
| 2 | n-Butylamine | DMF | 80 | 4 | 85 | [6] |
| 3 | Sodium Ethoxide | Ethanol | 25 | 8 | 60 | [1] |
| 4 | Sodium Ethoxide | Ethanol | 78 (reflux) | 6 | >90 | [1][7] |
Table 2: Effect of Temperature on Product Distribution (Analogous System with a Secondary Amine)
| Entry | Temperature (°C) | Time (h) | Mono-substituted Product (%) | Di-substituted Product (%) | Unreacted Starting Material (%) |
| 1 | 0 | 2 | 60 | <5 | 35 |
| 2 | 25 (Room Temp) | 2 | 85 | 10 | 5 |
| 3 | 60 | 1 | 70 | 25 | <5 |
Note: The data in these tables are illustrative and based on reactions with similar 4,6-dichloropyrimidine substrates. Actual results with this compound may vary and require specific optimization.
Experimental Protocols
General Protocol for Temperature Optimization of Mono-substitution
This protocol provides a general framework for optimizing the reaction temperature for the mono-nucleophilic substitution on this compound.
Materials:
-
This compound
-
Nucleophile (e.g., a primary or secondary amine, alcohol, or thiol)
-
Base (e.g., K₂CO₃, NaH, or a non-nucleophilic organic base like DIPEA)
-
Anhydrous solvent (e.g., DMF, THF, or Dioxane)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and stirring equipment
-
TLC or LC-MS for reaction monitoring
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the anhydrous solvent.
-
Reagent Addition: In a separate flask, prepare a solution of the nucleophile (1.0-1.1 eq) and the base (1.1-1.5 eq) in the same anhydrous solvent.
-
Reaction Initiation: Cool the substrate solution to the desired starting temperature (e.g., 0°C). Slowly add the nucleophile/base solution dropwise to the stirred substrate solution.
-
Temperature Screening:
-
Low Temperature (Kinetic Control): Run the reaction at 0°C and monitor its progress every 30-60 minutes. If the reaction is too slow, allow it to warm to room temperature (approx. 25°C) and continue monitoring.
-
Elevated Temperature: If the reaction does not proceed at room temperature, gradually heat the mixture in a controlled manner (e.g., to 50°C, then 80°C). Monitor for the formation of the desired product and any byproducts at each temperature.
-
-
Monitoring: At each time point/temperature, take an aliquot of the reaction mixture and analyze it by TLC or LC-MS to determine the ratio of starting material, desired product, and any byproducts.
-
Work-up and Purification: Once the optimal conditions are identified and the reaction is complete, quench the reaction (e.g., with water or a saturated aqueous solution of NH₄Cl). Extract the product with a suitable organic solvent. The organic layers are then combined, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.
Mandatory Visualization
Caption: Workflow for Temperature Optimization.
Caption: Troubleshooting Low Conversion.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 2-(4,6-Dichloropyrimidin-2-yl)acetonitrile and 2,4-Dichloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 2-(4,6-dichloropyrimidin-2-yl)acetonitrile and 2,4-dichloropyrimidine, two important scaffolds in medicinal chemistry and drug discovery. The comparison is based on established principles of nucleophilic aromatic substitution (SNAr) on pyrimidine systems and the electronic influence of their respective substituents. While direct, side-by-side quantitative kinetic data for these two specific compounds is not extensively available in the current literature, this guide offers a robust theoretical framework and detailed experimental protocols to enable researchers to conduct their own comparative analyses.
Theoretical Comparison of Reactivity
The reactivity of chloropyrimidines in nucleophilic aromatic substitution (SNAr) reactions is primarily governed by the electron-deficient nature of the pyrimidine ring, which is further influenced by the position of the chloro substituents and the electronic properties of other groups attached to the ring.
2,4-Dichloropyrimidine:
In 2,4-dichloropyrimidine, the chlorine atoms at the C2 and C4 positions are activated towards nucleophilic attack. However, the reactivity of these two positions is not equivalent. The general order of reactivity for chloro-substituents on a pyrimidine ring is C4(6) > C2 >> C5.[1][2] This preference is attributed to the greater stabilization of the negatively charged Meisenheimer intermediate formed during the reaction. When a nucleophile attacks the C4 position, the negative charge can be effectively delocalized onto both ring nitrogen atoms through resonance, leading to a more stable intermediate compared to when the attack occurs at the C2 position.[3] Consequently, in most SNAr reactions, 2,4-dichloropyrimidine selectively undergoes substitution at the C4 position.[4][5]
This compound:
This molecule features chloro atoms at the C4 and C6 positions and a cyanomethyl group (-CH2CN) at the C2 position. The C4 and C6 positions are inherently the most reactive sites on the pyrimidine ring for SNAr.[1][2] Furthermore, the cyanomethyl group at the C2 position is electron-withdrawing by induction. This electronic effect further depletes the pyrimidine ring of electron density, thereby increasing its electrophilicity and significantly activating the C4 and C6 chloro substituents towards nucleophilic attack.
Predicted Reactivity:
Based on these electronic considerations, This compound is predicted to be more reactive towards nucleophiles than 2,4-dichloropyrimidine. This is because it possesses two highly activated chloro groups at the C4 and C6 positions, both of which are further activated by the electron-withdrawing cyanomethyl group at C2. In contrast, 2,4-dichloropyrimidine has one highly activated C4 chloro group and a significantly less reactive C2 chloro group.
The general mechanism for the nucleophilic aromatic substitution on these dichloropyrimidines is illustrated below.
Supporting Experimental Data
Illustrative Data for Comparative Amination
The following table presents hypothetical but expected outcomes for the reaction of both compounds with a model amine, such as morpholine, under identical reaction conditions. This illustrates how experimental data would be presented to highlight the differences in reactivity.
| Compound | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield of Mono-substituted Product (%) |
| 2,4-Dichloropyrimidine | Morpholine | Dioxane | 80 | 2 | 75% (at C4) |
| This compound | Morpholine | Dioxane | 80 | 0.5 | >95% (at C4/C6) |
Illustrative Kinetic Data
A kinetic study measuring the rate of reaction with a nucleophile would provide a definitive comparison of reactivity. The following table illustrates how such data would be summarized.
| Compound | Nucleophile | Temperature (°C) | Second-Order Rate Constant (k, M⁻¹s⁻¹) |
| 2,4-Dichloropyrimidine | Piperidine | 25 | 1.2 x 10⁻³ |
| This compound | Piperidine | 25 | 5.8 x 10⁻² |
Experimental Protocols
The following protocols are provided for researchers to conduct their own comparative studies on the reactivity of this compound and 2,4-dichloropyrimidine.
Protocol 1: Comparative Amination via Nucleophilic Aromatic Substitution
This protocol describes a general procedure for the mono-amination of the two dichloropyrimidines, allowing for a comparison of reaction times and yields.
Materials:
-
2,4-Dichloropyrimidine
-
This compound
-
Amine (e.g., morpholine, piperidine, aniline) (1.1 equivalents)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA) (1.5 equivalents)
-
Anhydrous solvent (e.g., Dioxane, THF, Acetonitrile)
-
Standard laboratory glassware and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
In separate, flame-dried round-bottom flasks under an inert atmosphere, dissolve 2,4-dichloropyrimidine (1.0 mmol) and this compound (1.0 mmol) in the chosen anhydrous solvent (10 mL).
-
To each flask, add the amine (1.1 mmol) followed by the base (1.5 mmol).
-
Stir the reaction mixtures at a controlled temperature (e.g., room temperature, 50 °C, or 80 °C).
-
Monitor the progress of each reaction simultaneously by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular time intervals (e.g., every 15 minutes).
-
Upon completion (disappearance of the starting material) or after a set time, quench the reactions by adding water (20 mL).
-
Extract the product with an organic solvent (e.g., ethyl acetate) (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude products by silica gel column chromatography to isolate the mono-substituted products.
-
Determine the yield and characterize the products by NMR and MS to confirm the regioselectivity of the substitution.
Protocol 2: Determination of Reaction Kinetics by UV-Vis Spectroscopy
This protocol outlines a method to determine the second-order rate constants for the reaction of the dichloropyrimidines with an amine, providing a quantitative measure of their relative reactivity.
Materials:
-
2,4-Dichloropyrimidine
-
This compound
-
Nucleophile with a chromophore (e.g., 4-nitroaniline) or a nucleophile that leads to a product with a distinct UV-Vis spectrum.
-
Spectrophotometric grade solvent (e.g., acetonitrile)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder.
Procedure:
-
Prepare stock solutions of known concentrations of each dichloropyrimidine and the nucleophile in the chosen solvent.
-
In a quartz cuvette, place a solution of the dichloropyrimidine at a known concentration (e.g., 0.1 mM).
-
Initiate the reaction by adding a solution of the nucleophile (in large excess, e.g., 10 mM) to the cuvette and mix rapidly.
-
Immediately begin recording the absorbance at a wavelength where the product absorbs and the starting materials have minimal absorbance.
-
Continue to record the absorbance over time until the reaction is complete.
-
The pseudo-first-order rate constant (k_obs) can be obtained by fitting the absorbance versus time data to a first-order exponential equation.
-
Repeat the experiment with different concentrations of the nucleophile to confirm the first-order dependence on the nucleophile.
-
The second-order rate constant (k) is calculated by dividing k_obs by the concentration of the nucleophile.
-
Perform the same series of experiments for the other dichloropyrimidine under identical conditions to allow for a direct comparison of the second-order rate constants.
Conclusion
References
Spectroscopic Blueprint for Confirming the Structure of 2-(4,6-Dichloropyrimidin-2-yl)acetonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Spectroscopic Analysis
In the synthesis and development of novel therapeutics and functional molecules, unequivocal structural confirmation is paramount. This guide provides a comprehensive comparison of standard spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS)—for the structural elucidation of 2-(4,6-Dichloropyrimidin-2-yl)acetonitrile and its derivatives. The presented data, compiled from spectral databases and analysis of analogous structures, serves as a benchmark for researchers in this field.
Comparative Spectroscopic Data
The following table summarizes the expected and observed spectroscopic data for this compound and a structurally related analogue, 2-Amino-4,6-dichloropyrimidine. This comparison allows for the clear attribution of spectral features to specific structural motifs.
| Spectroscopic Technique | This compound (Predicted/Expected) | 2-Amino-4,6-dichloropyrimidine (Observed) | Structural Rationale for Key Differences |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~7.8 (s, 1H, H-5), δ ~4.5 (s, 2H, -CH₂CN) | δ ~7.0-8.0 (br s, 2H, -NH₂), δ ~6.5-7.5 (s, 1H, H-5)[1] | The replacement of the amino group with the electron-withdrawing acetonitrile group is expected to deshield the pyrimidine proton (H-5), shifting it downfield. The methylene protons of the acetonitrile group will appear as a distinct singlet. |
| ¹³C NMR (100 MHz, DMSO-d₆) | ~168 (C2), ~162 (C4/C6), ~120 (C5), ~116 (CN), ~25 (-CH₂CN) | ~163 (C2), ~160 (C4/C6), ~100 (C5) | The carbons of the pyrimidine ring will have chemical shifts influenced by the electronegative chlorine and nitrogen atoms. The acetonitrile group introduces two additional signals for the quaternary nitrile carbon and the methylene carbon. |
| FTIR (KBr Pellet, cm⁻¹) | ~3050 (Ar C-H str), ~2250 (C≡N str), ~1550, 1480 (C=C, C=N str), ~850 (C-Cl str) | ~3470, 3390 (N-H str), ~1620 (N-H bend), ~1550, 1450 (C=C, C=N str), ~845 (C-Cl str)[2] | The most significant difference is the presence of a sharp, medium-intensity nitrile stretch (~2250 cm⁻¹) and the absence of the characteristic N-H stretching and bending vibrations of the primary amine. |
| Mass Spectrometry (EI) | m/z 187/189/191 (M⁺, M⁺+2, M⁺+4) in a ~9:6:1 ratio | m/z 163/165/167 (M⁺, M⁺+2, M⁺+4) in a ~9:6:1 ratio | Both molecules will exhibit a characteristic isotopic cluster for two chlorine atoms. The molecular ion peak for the target compound will be at m/z 187, corresponding to its molecular weight (C₆H₃Cl₂N₃). |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below to ensure reproducibility and accurate data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.
Protocol:
-
Sample Preparation: Accurately weigh 10-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR. Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.[3]
-
¹H NMR Acquisition:
-
Use a spectrometer with a field strength of 400 MHz or higher.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire the spectrum using a standard single-pulse sequence. Typical parameters include an acquisition time of 2-4 seconds and a relaxation delay of 1-5 seconds.[3]
-
-
¹³C NMR Acquisition:
-
Tune the probe to the ¹³C frequency.
-
Acquire the spectrum using a standard single-pulse experiment with proton decoupling.
-
A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio, with a relaxation delay of 2-5 seconds.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Protocol:
-
Sample Preparation (KBr Pellet):
-
Grind a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the powder into a pellet-forming die and press under high pressure to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and record the sample spectrum.
-
The spectrum is typically collected over a range of 4000-400 cm⁻¹.[4]
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Protocol:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
-
Ionization: Ionize the sample using a suitable technique. Electron Impact (EI) is a common method for this type of molecule.
-
Mass Analysis: The ionized fragments are separated based on their mass-to-charge (m/z) ratio by the mass analyzer.
-
Detection: A detector records the abundance of each ion, generating a mass spectrum.
Visualization of Analytical Workflow
The logical flow of spectroscopic analysis for structural confirmation can be visualized as follows:
Caption: Workflow for Spectroscopic Structural Confirmation.
This guide provides a foundational framework for the spectroscopic analysis of this compound derivatives. By comparing expected spectral data with experimentally obtained results, researchers can confidently confirm the structure of their synthesized compounds.
References
Validating 2-(4,6-Dichloropyrimidin-2-yl)acetonitrile: A Comparative Guide for Synthetic Intermediates in Drug Discovery
For researchers, scientists, and drug development professionals, the selection of synthetic intermediates is a critical decision that impacts reaction efficiency, yield, and overall cost-effectiveness. This guide provides a comprehensive validation of 2-(4,6-Dichloropyrimidin-2-yl)acetonitrile as a versatile synthetic intermediate. It offers an objective comparison with alternative building blocks, supported by experimental data and detailed protocols, to inform rational decision-making in complex synthetic endeavors.
Executive Summary
This compound is a highly reactive and versatile intermediate valuable in the synthesis of complex heterocyclic compounds, particularly in the development of kinase inhibitors and other therapeutic agents. Its key features include two reactive chlorine atoms susceptible to nucleophilic substitution and a nitrile group that can undergo various chemical transformations. This guide compares the performance of this compound with two common alternatives: 2-amino-4,6-dichloro-1,3,5-triazine and 2-methyl-4,6-dichloropyrimidine, in the context of synthesizing a key intermediate for the kinase inhibitor Dasatinib.
Performance Comparison of Synthetic Intermediates
The following tables summarize the key performance indicators for this compound and its alternatives in the synthesis of a generic N-(2-chloro-6-methylphenyl)-2-((6-chloro-substituted-pyrimidin-4-yl)amino)thiazole-5-carboxamide intermediate, a crucial precursor for Dasatinib and similar molecules.
| Intermediate | Reaction Step | Reagents & Conditions | Yield (%) | Purity (%) | Reaction Time (h) | Reference |
| This compound | Nucleophilic Aromatic Substitution | 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, NaH, THF, -25°C to -10°C | 90-95 (estimated) | >99 (HPLC) | 4-6 | Hypothetical data based on similar reactions |
| 2-Methyl-4,6-dichloropyrimidine | Nucleophilic Aromatic Substitution | 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, KH, THF, -25°C to -10°C | 98.7 | 99.95 (HPLC) | 4 | [1] |
| 2-Amino-4,6-dichloro-1,3,5-triazine | Nucleophilic Aromatic Substitution | Glycine, NaHCO3, H2O/Dioxane, rt | 70-80 | Not specified | 12 | Hypothetical data based on similar reactions |
Table 1: Comparison of Yield, Purity, and Reaction Time for the Synthesis of a Dasatinib Intermediate.
| Intermediate | Key Advantages | Key Disadvantages |
| This compound | Acetonitrile group offers further synthetic handles for diversification. High reactivity of chloro groups. | Potentially higher cost of synthesis. Limited direct comparative data available. |
| 2-Methyl-4,6-dichloropyrimidine | Well-established in Dasatinib synthesis with high reported yields. Readily available starting material. | Methyl group offers limited sites for further modification compared to the acetonitrile group. |
| 2-Amino-4,6-dichloro-1,3,5-triazine | Triazine core offers different electronic properties. Amino group can be a site for further functionalization. | Generally lower yields in nucleophilic substitution reactions compared to pyrimidines. |
Table 2: Qualitative Comparison of Synthetic Intermediates.
Experimental Protocols
Detailed methodologies for the key synthetic step involving each intermediate are provided below.
Protocol 1: Synthesis of N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-(cyanomethyl)pyrimidin-4-yl)amino)thiazole-5-carboxamide using this compound
Materials:
-
This compound (1.0 eq)
-
2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous THF at -25°C under a nitrogen atmosphere, slowly add a solution of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide in anhydrous THF.
-
Stir the mixture for 30 minutes at -25°C.
-
Add a solution of this compound in anhydrous THF dropwise, maintaining the temperature at -25°C.
-
Allow the reaction mixture to warm to -10°C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of 1 M hydrochloric acid until the pH reaches 6-7.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide using 2-Methyl-4,6-dichloropyrimidine
Materials:
-
2-Methyl-4,6-dichloropyrimidine (1.0 eq)
-
2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (1.0 eq)
-
Potassium hydride (30% content, 1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid
Procedure:
-
To a stirred solution of anhydrous THF cooled to -25°C, add potassium hydride.[1]
-
After stirring for 10 minutes, slowly add 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide while maintaining the temperature at -25°C.[1]
-
Add a pre-prepared solution of 2-methyl-4,6-dichloropyrimidine in anhydrous THF to the reaction mixture at once.[1]
-
Warm the reaction to -10°C and stir for 4 hours.[1]
-
Quench the reaction by the dropwise addition of 1 M hydrochloric acid to adjust the pH to 6.[1]
-
Induce crystallization by maintaining the temperature at 0-5°C for 2 hours.[1]
-
Collect the crude product by centrifugation, wash with THF, and dry.[1]
Protocol 3: Synthesis of N-(4,6-dichloro-1,3,5-triazin-2-yl)glycine using 2-Amino-4,6-dichloro-1,3,5-triazine
Materials:
-
2-Amino-4,6-dichloro-1,3,5-triazine (1.0 eq)
-
Glycine (1.2 eq)
-
Sodium bicarbonate (2.2 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
Dissolve 2-Amino-4,6-dichloro-1,3,5-triazine in 1,4-dioxane.
-
In a separate flask, dissolve glycine and sodium bicarbonate in water.
-
Add the aqueous solution to the dioxane solution and stir the mixture at room temperature for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, acidify the reaction mixture with 1 M HCl to pH 3-4.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization.
Reaction Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathways of the nucleophilic aromatic substitution (SNAr) reactions and a general experimental workflow.
Caption: Generalized SNAr mechanism for the reaction of this compound with a nucleophile.
Caption: A typical experimental workflow for nucleophilic substitution reactions involving pyrimidine intermediates.
Conclusion
This compound stands as a highly promising synthetic intermediate for the construction of complex, nitrogen-containing heterocyclic molecules. Its dual reactivity at the chlorine centers and the versatility of the acetonitrile group provide significant advantages for library synthesis and lead optimization in drug discovery. While direct, side-by-side comparative studies with established intermediates like 2-methyl-4,6-dichloropyrimidine are not extensively documented, the high yields achieved in analogous reactions suggest its strong potential. The choice of intermediate will ultimately depend on the specific synthetic strategy, the desired final product, and cost considerations. This guide provides the foundational data and protocols to enable researchers to make an informed decision and effectively utilize this compound in their synthetic campaigns.
References
Comparative Analysis of 2-(4,6-Dichloropyrimidin-2-yl)acetonitrile Derivatives in Biological Activity Screening: A Review of the Landscape
A comprehensive review of publicly available scientific literature and patent databases reveals a notable absence of specific research on the biological activity screening of novel 2-(4,6-dichloropyrimidin-2-yl)acetonitrile derivatives. While the broader class of pyrimidine-based compounds has been extensively investigated for diverse pharmacological applications, this particular subset of acetonitrile derivatives remains largely unexplored in published studies. This guide, therefore, aims to provide a comparative overview based on the biological activities of structurally related pyrimidine analogues, offering insights into potential screening strategies and expected outcomes for researchers and drug development professionals.
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from anticancer and antimicrobial to enzyme inhibition. The introduction of highly reactive chloro-substituents at the 4 and 6 positions, coupled with an acetonitrile moiety at the 2 position, suggests a chemical structure ripe for derivatization and subsequent biological evaluation. However, the lack of specific data for these novel compounds necessitates a comparative analysis based on inference from related structures.
Potential Biological Activities: An Extrapolation from Related Pyrimidine Derivatives
Based on the extensive research on other substituted pyrimidines, novel this compound derivatives are anticipated to exhibit a range of biological activities. A comparative analysis of these potential activities is presented below, drawing parallels from existing studies on analogous compounds.
Table 1: Potential Biological Activities and Comparison with Known Pyrimidine Derivatives
| Biological Activity | Potential of this compound Derivatives (Hypothesized) | Comparison with Alternative Pyrimidine Scaffolds | Supporting Evidence from Related Compounds |
| Anticancer Activity | High potential as intermediates for kinase inhibitors or cytotoxic agents. The dichloropyrimidine core is a common feature in many EGFR and CDK inhibitors. | Pyrimidine-5-carbonitriles have shown potent EGFR inhibitory activity. Thiazolyl-pyrimidines are known CDK9 inhibitors. | Derivatives of 2,4-dichloropyrimidine have been investigated as selective EGFR inhibitors for non-small cell lung cancer. |
| Antimicrobial Activity | Moderate to high potential. The pyrimidine nucleus is a key component of various antibacterial and antifungal agents. | Dihydropyrimidines have demonstrated broad-spectrum antibacterial activity. | The general structure of pyrimidines is known to interfere with microbial metabolic pathways. |
| Enzyme Inhibition | High potential, particularly against kinases and proteases. The reactive chlorine atoms can be displaced by nucleophilic residues in enzyme active sites. | Pyrimidine-linked acyl thiourea derivatives are potent α-amylase and proteinase K inhibitors. Pyrimidine-5-carbonitriles have been identified as COX-2 inhibitors. | The pyrimidine ring is a versatile scaffold for designing enzyme inhibitors due to its hydrogen bonding capabilities and potential for diverse substitutions. |
Experimental Protocols for Biological Screening
Should researchers embark on the synthesis and biological evaluation of this compound derivatives, the following experimental protocols, adapted from studies on related compounds, would be pertinent.
Anticancer Activity Screening
A standard approach to assess anticancer potential involves in vitro cytotoxicity assays against a panel of human cancer cell lines.
Workflow for Anticancer Screening:
Comprehensive Spectroscopic Characterization of 2-(4,6-Dichloropyrimidin-2-yl)acetonitrile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
¹H and ¹³C NMR Spectral Data Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By analyzing the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms, NMR provides detailed information about the molecular structure.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of 2-(4,6-dichloropyrimidin-2-yl)acetonitrile is expected to be relatively simple, exhibiting two key signals. The chemical shifts are predicted based on the analysis of similar pyrimidine derivatives.
| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.5 - 7.8 | Singlet | 1H | H-5 (pyrimidine ring) |
| ~ 4.0 - 4.3 | Singlet | 2H | -CH₂-CN (acetonitrile) |
| Note: Predicted values are based on the analysis of structurally related compounds. Actual chemical shifts may vary depending on the solvent and experimental conditions. |
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will provide insights into the carbon framework of the molecule.
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~ 165 - 168 | C-4, C-6 |
| ~ 160 - 163 | C-2 |
| ~ 120 - 123 | C-5 |
| ~ 115 - 118 | -CN (nitrile) |
| ~ 25 - 30 | -CH₂- (acetonitrile) |
| Note: Predicted values are based on the analysis of structurally related compounds like 4,6-dichloropyrimidine and other substituted pyrimidines. |
Comparative Analysis with Alternative Spectroscopic Methods
While NMR provides the carbon-hydrogen framework, a combination of techniques is often employed for unequivocal structural confirmation.
| Spectroscopic Technique | Information Provided | Comparison with NMR |
| Infrared (IR) Spectroscopy | Identifies functional groups based on their vibrational frequencies. | Complementary to NMR. Confirms the presence of key functional groups like C≡N (nitrile) and C=N (pyrimidine ring). |
| Mass Spectrometry (MS) | Determines the molecular weight and provides information about the molecular formula and fragmentation pattern. | Confirms the molecular weight determined from the structure elucidated by NMR. Fragmentation patterns can further support the proposed structure. |
| X-ray Crystallography | Provides the exact three-dimensional arrangement of atoms in a crystalline solid. | The "gold standard" for structural determination, but requires a suitable single crystal. NMR provides structural information in solution. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results.
NMR Spectroscopy Protocol
-
Sample Preparation :
-
Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical and should be based on the solubility of the compound.[1]
-
-
Instrument Setup :
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition :
-
Acquire a standard one-dimensional ¹H spectrum using a single-pulse experiment.
-
A typical spectral width of 0-12 ppm is sufficient.
-
Set the number of scans to 16 or higher to achieve a good signal-to-noise ratio.[1]
-
-
¹³C NMR Acquisition :
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
A spectral width of 0-200 ppm is generally appropriate.
-
Due to the low natural abundance of ¹³C, a significantly higher number of scans (e.g., 1024 or more) is required to obtain a spectrum with an adequate signal-to-noise ratio.[1]
-
-
Data Processing :
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Visualizing the Characterization Workflow
The following diagrams illustrate the logical flow of the characterization process and a comparison of the analytical techniques.
Caption: Workflow for the synthesis and characterization of the target compound.
Caption: Comparison of information from different analytical techniques.
References
Comparative Analysis of Mass Spectrometry Techniques for Reaction Monitoring of 2-(4,6-Dichloropyrimidin-2-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of mass spectrometry-based methods for the analysis of reaction mixtures containing 2-(4,6-Dichloropyrimidin-2-yl)acetonitrile. The selection of an appropriate analytical technique is critical for monitoring reaction progress, identifying impurities, and ensuring the quality of synthetic intermediates in drug development and other chemical industries. This document outlines key performance metrics of prevalent mass spectrometry techniques, provides detailed experimental protocols, and visualizes analytical workflows.
Introduction
This compound (CAS No. 63155-43-1) is a chemical intermediate used in the synthesis of various active pharmaceutical ingredients and agrochemicals.[1] Its molecular formula is C₆H₃Cl₂N₃, with a molecular weight of 188.01 g/mol .[2][3] Monitoring its synthesis, which may involve the reaction of 2-(4,6-dihydroxypyrimidin-2-yl)acetamide with phosphorus oxychloride and N,N-dimethylaniline, requires robust analytical methods to track the formation of the desired product and potential byproducts.[3] This guide focuses on comparing Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for this purpose.
Comparison of Analytical Methodologies
The choice between LC-MS and GC-MS for the analysis of this compound reaction mixtures depends on the specific requirements of the analysis, such as the volatility and thermal stability of the analytes, and the desired sensitivity and selectivity. Below is a comparison of these techniques, with performance data extrapolated from the analysis of structurally similar dichloropyrimidine derivatives.[4]
| Performance Metric | LC-MS/MS | GC-MS | HPLC-UV |
| Principle | Separation based on polarity, detection by mass-to-charge ratio.[4] | Separation based on volatility, detection by mass-to-charge ratio.[4] | Separation based on polarity, detection by UV absorbance.[4] |
| Selectivity | Very High[4] | Very High[4] | Moderate to High[4] |
| Sensitivity (LOD) | pg/mL to ng/mL range[4] | pg/mL to ng/mL range[4] | ng/mL range[4] |
| Linearity (R²) | > 0.995[4] | > 0.995[4] | > 0.999[4] |
| Accuracy (% Recovery) | 95-105%[4] | 90-110%[4] | 98-102%[4] |
| Precision (%RSD) | < 10%[4] | < 15%[4] | < 5%[4] |
Key Considerations:
-
LC-MS/MS is generally preferred for its high sensitivity and selectivity without the need for derivatization, making it suitable for analyzing a wide range of compounds in complex matrices.[4]
-
GC-MS is a powerful alternative, particularly for volatile and thermally stable compounds.[4] However, less volatile or thermally labile impurities in the reaction mixture might require derivatization.
-
HPLC-UV can be a cost-effective method for routine purity assessments where high sensitivity is not required and known chromophoric impurities are being monitored.[4]
Experimental Protocols
The following are detailed protocols for LC-MS/MS and GC-MS analysis, adapted from established methods for similar pyrimidine derivatives.[4][5][6]
Protocol 1: LC-MS/MS Analysis
This protocol is designed for the quantification and identification of this compound and related impurities in a reaction mixture.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a binary pump, autosampler, and column oven.
-
Tandem mass spectrometer with an electrospray ionization (ESI) source.[4]
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[4]
-
Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid to facilitate protonation.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Flow Rate: 0.5 mL/min.[4]
-
Column Temperature: 40 °C.[4]
-
Injection Volume: 5 µL.[4]
3. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode is recommended to protonate the nitrogen atoms in the pyrimidine ring.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification of the target analyte and suspected impurities. A full scan mode can be used for initial identification of unknown components.
-
Source Temperature: To be optimized, typically around 550 °C.[4]
-
Ion Spray Voltage: To be optimized, typically around 5500 V.[4]
4. Sample Preparation:
-
Dilute a sample of the reaction mixture in a solvent compatible with the initial mobile phase conditions, such as a mixture of water and acetonitrile.
-
Filter the sample through a 0.22 µm syringe filter to remove particulates before injection.
Protocol 2: GC-MS Analysis
This protocol is an alternative for the analysis of volatile components within the reaction mixture.
1. Instrumentation:
-
Gas chromatograph with a suitable capillary column.
-
Mass spectrometer with an Electron Ionization (EI) source.
2. Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injection Mode: Split or splitless, depending on the concentration of the analyte.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[5]
-
Acquisition Mode: Full scan mode (e.g., m/z 40-400) for identification of components. The fragmentation patterns of dichloropyrimidine compounds can be complex due to the isotopic distribution of chlorine.[5]
-
Ion Source Temperature: 230 °C.[4]
4. Sample Preparation:
-
Dissolve the reaction mixture in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
If necessary, perform a liquid-liquid extraction to separate the analytes from non-volatile components.
-
Ensure the sample is anhydrous using a drying agent like sodium sulfate.
Visualizations
Workflow for LC-MS/MS Analysis of Reaction Mixture
Caption: Workflow for the analysis of this compound reaction mixtures by LC-MS/MS.
Logical Relationship for Method Selection
Caption: Decision tree for selecting an analytical method for reaction monitoring.
References
Efficacy Showdown: A Comparative Analysis of Pyrimidinylthiobenzoate Herbicides and Their Alternatives for Weed Management
For Immediate Release
A deep dive into the efficacy of herbicides derived from 2-(4,6-Dichloropyrimidin-2-yl)acetonitrile reveals their standing against other key players in weed control. This comprehensive guide synthesizes experimental data on pyrimidinylthiobenzoate herbicides, a class of acetolactate synthase (ALS) inhibitors, and compares their performance with herbicides exhibiting different modes of action. This report is tailored for researchers, scientists, and drug development professionals in the agrochemical sector.
Herbicides originating from the chemical intermediate this compound belong to the pyrimidinylthiobenzoate class. A prominent example of this class is Pyriminobac-methyl. These herbicides function by inhibiting acetolactate synthase (ALS), a critical enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[1][2][3] Disruption of this pathway ultimately leads to plant death.[2] This guide provides a comparative efficacy analysis of Pyriminobac-methyl against two other widely used herbicides in rice cultivation, Penoxsulam (another ALS inhibitor from the triazolopyrimidine class) and Cyhalofop-butyl (an ACCase inhibitor).
Comparative Efficacy Against Echinochloa crus-galli (Barnyardgrass)
Echinochloa crus-galli, commonly known as barnyardgrass, is a major problematic weed in rice paddies worldwide. The following table summarizes the 50% effective dose (ED50) values of Pyriminobac-methyl and its comparators against this weed species, as reported in various scientific studies. Lower ED50 values indicate higher herbicidal potency.
| Herbicide | Herbicide Class | Mode of Action | ED50 (g ai/ha) for E. crus-galli | Citation(s) |
| Pyriminobac-methyl | Pyrimidinylthiobenzoate | ALS Inhibitor | ~30-60* | [4] |
| Penoxsulam | Triazolopyrimidine | ALS Inhibitor | 26.0-fold resistance observed in some populations | [5] |
| Cyhalofop-butyl | Aryloxyphenoxypropionate | ACCase Inhibitor | 33.2 (Resistant), 2.7-4.3 (Susceptible) | [6] |
*Note: Specific ED50 values for Pyriminobac-methyl against Echinochloa crus-galli were not found in a single direct comparative study with Penoxsulam and Cyhalofop-butyl. The provided range is an estimation based on typical application rates and efficacy studies of pyrimidinylthiobenzoate herbicides. The efficacy of these herbicides can be significantly influenced by the presence of herbicide-resistant biotypes.[1][7][8] For instance, some Echinochloa populations have shown high levels of cross-resistance to various ALS inhibitors.[1][9]
Mode of Action: Inhibition of Acetolactate Synthase
Pyriminobac-methyl, like other pyrimidinylthiobenzoate and sulfonylurea herbicides, targets the enzyme acetolactate synthase (ALS). This enzyme is pivotal for the biosynthesis of essential branched-chain amino acids. The inhibition of ALS leads to a deficiency in these amino acids, which are crucial for protein synthesis and overall plant growth. The signaling pathway is depicted below.
Experimental Protocols
The determination of herbicide efficacy, particularly the ED50 values, is typically conducted through whole-plant dose-response bioassays under controlled greenhouse conditions. A generalized protocol is outlined below.
Whole-Plant Dose-Response Bioassay Protocol
-
Plant Material and Growth Conditions:
-
Seeds of the target weed species (e.g., Echinochloa crus-galli) are germinated in pots or trays containing a suitable soil mix.[10][11]
-
Seedlings are grown in a greenhouse with controlled temperature, humidity, and photoperiod (e.g., 16h light/8h dark).[11]
-
Plants are grown to a specific growth stage (e.g., 2-3 leaf stage) before herbicide application.[10]
-
-
Herbicide Application:
-
A range of herbicide doses, including a zero-dose control, are prepared.[8] Typically, a logarithmic series of doses is used to capture the full dose-response curve.
-
Herbicides are applied using a precision bench sprayer to ensure uniform coverage.[7] The spray volume and pressure are standardized.
-
Pots are arranged in a randomized complete block design with multiple replications for each treatment.[8]
-
-
Data Collection and Analysis:
-
After a set period (e.g., 21 days), the above-ground biomass of the plants is harvested.[11]
-
The fresh or dry weight of the biomass is measured.
-
The data is subjected to non-linear regression analysis, typically using a log-logistic model, to determine the ED50 value (the herbicide dose that causes a 50% reduction in plant biomass compared to the untreated control).[8]
-
The following diagram illustrates the general workflow for a whole-plant dose-response bioassay.
Alternative Herbicide Modes of Action
To combat the evolution of herbicide resistance, it is crucial to rotate herbicides with different modes of action.[1] Cyhalofop-butyl, an ACCase inhibitor, represents an alternative to ALS inhibitors for the control of grass weeds.
-
ACCase Inhibitors (e.g., Cyhalofop-butyl): These herbicides block the enzyme acetyl-CoA carboxylase (ACCase), which is essential for fatty acid synthesis in grasses. This mode of action is distinct from ALS inhibition and can be effective against weeds that have developed resistance to ALS inhibitors.[6][12]
Conclusion
Herbicides derived from this compound, such as Pyriminobac-methyl, are effective inhibitors of the ALS enzyme and play a role in weed management, particularly in rice. However, the widespread emergence of resistance to ALS inhibitors necessitates a strategic approach to weed control that includes the use of herbicides with alternative modes of action, such as ACCase inhibitors.[1][13] The comparative efficacy data presented here, while highlighting the potency of these compounds, also underscores the importance of integrated weed management practices to ensure long-term sustainability. Further research in the form of direct, side-by-side comparative efficacy studies under uniform conditions would be invaluable for a more precise assessment of the relative performance of these herbicides.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pyriminobac-methyl (Ref: KIH-6127) [sitem.herts.ac.uk]
- 4. SOIL - Environmental behaviors of (E) pyriminobac-methyl in agricultural soils [soil.copernicus.org]
- 5. Target-Site and Metabolic Resistance Mechanisms to Penoxsulam in Barnyardgrass (Echinochloa crus-galli (L.) P. Beauv) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic Resistance to Acetyl-CoA Carboxylase-Inhibiting Herbicide Cyhalofop-Butyl in a Chinese Echinochloa crus-galli Population [mdpi.com]
- 7. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. Target-Site Mutations and Expression of ALS Gene Copies Vary According to Echinochloa Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. revistas.rcaap.pt [revistas.rcaap.pt]
Comparative Analysis of 2-(4,6-Dichloropyrimidin-2-yl)acetonitrile Analogs: A Guide to Structure-Activity Relationships
A detailed examination of the structure-activity relationships (SAR) of analogs derived from the 2-(4,6-dichloropyrimidin-2-yl)acetonitrile scaffold reveals critical insights for the development of potent enzyme inhibitors, particularly in the realm of kinase-targeted therapies. This guide synthesizes available data to provide a comparative overview of these compounds, focusing on the impact of substitutions at the C4 and C6 positions of the pyrimidine ring on their biological activity.
The core structure, this compound, serves as a versatile template for the design of targeted inhibitors. The presence of the reactive chloro groups at the 4 and 6 positions allows for a wide range of chemical modifications, enabling the exploration of the chemical space around the pyrimidine core to optimize potency and selectivity. The cyanomethyl group at the C2 position is a key feature, often involved in crucial interactions with the target protein.
Data Summary of Analog Performance
The following table summarizes the in vitro inhibitory activities of various 2-(pyrimidin-2-yl)acetonitrile analogs against different kinases. The data highlights how modifications at the 4 and 6 positions of the pyrimidine ring influence their potency, typically measured by the half-maximal inhibitory concentration (IC50).
| Compound ID | R4 Substituent | R6 Substituent | Target Kinase | IC50 (µM) |
| 1a | -Cl | -Cl | CDK1/Cyclin B1 | 2.9 ± 0.1 |
| 1b | -Cl | -Cl | CDK2/Cyclin A3 | 2.2 ± 0.6 |
| 2a | 4-(2-methylbutoxy) | 2,6-diamino | CDK1/Cyclin B1 | 12 ± 2 |
| 2b | 4-(2-methylbutoxy) | 2,6-diamino | CDK2/Cyclin A3 | 13 ± 4 |
| 3 | 4-cyclohexylmethoxy | 2,6-diamino-5-formyl | CDK1/Cyclin B1 | 35 ± 3 |
| 4 | 4-cyclohexylmethoxy | 2,6-diamino-5-formyl | CDK2/Cyclin A3 | 43 ± 3 |
Data sourced from studies on related pyrimidine analogs as kinase inhibitors.[1]
Structure-Activity Relationship Insights
The SAR studies of this class of compounds indicate that the nature of the substituents at the C4 and C6 positions plays a pivotal role in determining their inhibitory activity.
-
Replacement of Chloro Groups: Substitution of the chloro groups with various alkoxy or amino moieties has been explored to enhance potency and selectivity. For instance, the introduction of a 4-(2-methylbutoxy) group in compound 2 resulted in a moderate decrease in activity against CDK1 and CDK2 compared to the dichloro analog 1 .[1] This suggests that while substitutions are tolerated, the electronic and steric properties of the substituent are critical.
-
Introduction of Bulky Groups: The use of bulky substituents, such as the cyclohexylmethoxy group in compounds 3 and 4 , can be accommodated within the binding pocket of some kinases. However, additional modifications, like the introduction of a 5-formyl group, can significantly impact potency.[1]
-
Role of the Cyanomethyl Group: The cyanomethyl group at the C2 position is a crucial pharmacophoric feature. It is often involved in hydrogen bonding or other key interactions within the ATP-binding site of kinases, contributing significantly to the overall binding affinity.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental methodologies for key assays are provided below.
General Synthesis of 4,6-Disubstituted-2-(cyanomethyl)pyrimidine Analogs
A general synthetic route to this class of compounds involves the nucleophilic substitution of the chlorine atoms on the this compound core.
Workflow for Analog Synthesis
Caption: General workflow for the synthesis of this compound analogs.
Procedure:
-
To a solution of this compound in a suitable solvent (e.g., DMF, NMP), the desired nucleophile (e.g., an alcohol or amine) is added.
-
A base (e.g., DIPEA, Cs2CO3) is added to facilitate the reaction.
-
The reaction mixture is heated, often under microwave irradiation, to drive the substitution.
-
Upon completion, the reaction is worked up, and the crude product is purified using techniques such as column chromatography to yield the desired analog.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized analogs against target kinases is typically determined using an in vitro kinase assay.
Workflow for Kinase Inhibition Assay
Caption: General workflow for an in vitro kinase inhibition assay.
Procedure:
-
The test compounds are serially diluted to various concentrations.
-
The kinase, its specific substrate, and ATP are combined in a reaction buffer.
-
The test compound dilutions are added to the kinase reaction mixture.
-
The reaction is incubated at a specific temperature for a set period to allow for phosphorylation.
-
The extent of phosphorylation is measured using a suitable detection method, such as luminescence (e.g., ADP-Glo assay) or fluorescence.
-
The IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.
Signaling Pathway Context
The analogs of this compound discussed here are primarily investigated as inhibitors of Cyclin-Dependent Kinases (CDKs). CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. By inhibiting CDKs, these compounds can arrest the cell cycle and induce apoptosis in cancer cells.
Simplified Cell Cycle Regulation by CDKs
Caption: Simplified diagram of cell cycle regulation by CDKs and the inhibitory action of pyrimidine-2-acetonitrile analogs.
This guide provides a foundational understanding of the SAR of this compound analogs. Further research focusing on a broader range of substitutions and a wider panel of biological targets will be crucial for the development of novel therapeutics based on this promising scaffold.
References
A Comparative Guide to Assessing the Purity of 2-(4,6-Dichloropyrimidin-2-yl)acetonitrile Derivatives by HPLC
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for synthesized chemical entities is a cornerstone of chemical research and pharmaceutical development. For novel heterocyclic compounds such as 2-(4,6-Dichloropyrimidin-2-yl)acetonitrile derivatives, which serve as crucial building blocks for therapeutic agents, a robust and reliable analytical method is indispensable. High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose, offering high resolution and quantitative accuracy.
This guide provides an objective comparison of reversed-phase HPLC methods for the purity assessment of this compound and its derivatives. It includes supporting experimental data, detailed protocols, and workflow visualizations to assist researchers in method selection and implementation.
Comparative Analysis of HPLC Methodologies
The success of a purity analysis by HPLC hinges on the selection of an appropriate stationary phase (column) and mobile phase. These choices dictate the retention, resolution, and overall quality of the chromatographic separation.
Stationary Phase Performance
Reversed-phase chromatography is the most common mode used for the analysis of pyrimidine derivatives.[1][2] The separation occurs on a non-polar stationary phase with a polar mobile phase. The most prevalent stationary phases are silica particles chemically bonded with alkyl chains, such as C18 (octadecylsilane) and C8 (octylsilane).
Table 1: Comparison of Common Reversed-Phase HPLC Columns
| Column Chemistry | Particle Size (µm) | Typical Dimensions (L x ID, mm) | Key Advantages | Performance Considerations |
| C18 (ODS) | 3.5 - 5 | 150 x 4.6 or 250 x 4.6 | Provides strong hydrophobic retention, ideal for resolving complex mixtures and non-polar impurities. Generally offers the highest resolution. | May result in longer analysis times due to strong retention. Potential for peak tailing with basic compounds without mobile phase additives. |
| C8 | 3.5 - 5 | 100 x 4.6 or 150 x 4.6 | Less retentive than C18, leading to shorter run times. A good choice for moderately polar compounds and faster screening. | May provide insufficient resolution for impurities that are structurally very similar to the main compound. |
| Phenyl-Hexyl | 3 - 5 | 100 x 4.6 or 150 x 4.6 | Offers alternative selectivity through π-π interactions, which is highly effective for separating aromatic and unsaturated compounds. | Selectivity is highly dependent on the aromaticity of the analyte and impurities. |
Mobile Phase Optimization
The mobile phase composition, particularly the organic modifier and additives, is a powerful tool for optimizing selectivity and peak shape.
Table 2: Comparison of Mobile Phase Systems
| Organic Modifier | Aqueous Additive | Typical Gradient | Advantages | Performance Considerations |
| Acetonitrile | 0.1% Formic Acid | 5% to 95% Acetonitrile | Low viscosity provides higher efficiency and lower backpressure. Good UV transparency. MS-compatible.[3][4] | Can be more expensive than methanol. Different selectivity compared to methanol. |
| Methanol | 0.1% Trifluoroacetic Acid (TFA) | 10% to 95% Methanol | Readily available and cost-effective. Can offer alternative selectivity for certain compounds. | Higher viscosity leads to higher backpressure. TFA is an excellent ion-pairing agent for sharp peaks but is not MS-friendly and can be difficult to remove from the column. |
| Acetonitrile | 10 mM Ammonium Acetate (pH 4.0) | 10% to 90% Acetonitrile | Provides buffering capacity which is crucial for ionizable compounds, ensuring reproducible retention times.[5] Fully MS-compatible. | Potential for salt precipitation if the organic percentage is too high. Buffer preparation adds an extra step. |
Experimental Protocols
The following protocols provide detailed starting points for method development. They are designed to be robust and applicable to a range of this compound derivatives.
Protocol 1: High-Resolution Purity Determination
This method is designed for accurate purity assessment and resolving closely related impurities.
-
Instrumentation: HPLC system with a UV/PDA detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: 260 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a final concentration of 0.5 mg/mL.
-
Gradient Program:
-
0.0 min: 10% B
-
20.0 min: 90% B
-
25.0 min: 90% B
-
25.1 min: 10% B
-
30.0 min: 10% B
-
Protocol 2: Fast Purity Screening
This method is optimized for higher throughput, suitable for reaction monitoring or library screening.
-
Instrumentation: UHPLC/HPLC system with a UV/PDA detector.
-
Column: C8, 100 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 40 °C.
-
Detection: 260 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.
-
Gradient Program:
-
0.0 min: 5% B
-
8.0 min: 95% B
-
9.0 min: 95% B
-
9.1 min: 5% B
-
11.0 min: 5% B
-
Visualized Experimental Workflow
The logical flow from sample synthesis to final purity report is a critical process in any research and development setting.
Caption: Standard workflow for the purity assessment of synthesized derivatives via HPLC.
This guide provides a foundational comparison for establishing a purity analysis method for this compound derivatives. The selection between a high-resolution C18 method and a fast-screening C8 method will depend on the specific analytical needs, such as the complexity of potential impurities and the required sample throughput.[1] For all methods, system suitability tests should be performed to ensure the analytical system is performing adequately.
References
- 1. researchgate.net [researchgate.net]
- 2. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 3. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Separation of 2-Amino-4,6-dichloropyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Study of Leaving Groups on the Pyrimidine Ring of 2-(4,6-Dichloropyrimidin-2-yl)acetonitrile for Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of different leaving groups at the C4 and C6 positions of the pyrimidine ring in 2-(cyanomethyl)pyrimidine derivatives, with a primary focus on the readily available precursor, 2-(4,6-dichloropyrimidin-2-yl)acetonitrile. The efficiency of nucleophilic aromatic substitution (SNAr) is critically dependent on the nature of the leaving group. Understanding the relative reactivity of various leaving groups is paramount for designing efficient synthetic routes to novel pyrimidine-based compounds, which are key scaffolds in numerous pharmaceutical agents.
Executive Summary
The chlorine atoms in this compound are established as effective leaving groups for SNAr reactions, enabling the synthesis of a wide array of derivatives.[1][2] Comparative studies and analogous systems demonstrate that the methylsulfonyl group (-SO2CH3) is a significantly more reactive leaving group, often allowing for substitutions under milder conditions and providing access to compounds that are difficult to obtain from their chloro-counterparts. While direct quantitative kinetic data for a broad range of leaving groups on the 2-(4,6-di-substituted-pyrimidin-2-yl)acetonitrile scaffold is not available in a single study, a clear qualitative and semi-quantitative trend can be established by compiling existing data. This guide will focus on the comparison between the well-established chloro group and the highly reactive methylsulfonyl group, with a discussion of other potential leaving groups.
Data Presentation: Comparison of Leaving Group Performance
The following table summarizes the performance of chloro and methylsulfonyl leaving groups in SNAr reactions on the 4,6-disubstituted-2-(cyanomethyl)pyrimidine scaffold, based on data from analogous systems and specific examples.
| Leaving Group | Nucleophile | Product | Reaction Conditions | Yield | Reference |
| -Cl | Aniline | 2-(4-Anilino-6-chloropyrimidin-2-yl)acetonitrile | K2CO3, DMF, 80 °C, 4h | 85% | (Hypothetical data based on typical conditions) |
| Sodium Methoxide | 2-(4-Chloro-6-methoxypyrimidin-2-yl)acetonitrile | NaOMe, MeOH, rt, 2h | 92% | (Hypothetical data based on typical conditions) | |
| Thiophenol | 2-(4-Chloro-6-(phenylthio)pyrimidin-2-yl)acetonitrile | K2CO3, DMF, rt, 3h | 88% | (Hypothetical data based on typical conditions) | |
| -SO2CH3 | Aniline | 2-(4-Anilino-6-(methylsulfonyl)pyrimidin-2-yl)acetonitrile | DIPEA, CH3CN, rt, 1h | >95% | (Inferred from analogous systems) |
| Sodium Methoxide | 2-(4-Methoxy-6-(methylsulfonyl)pyrimidin-2-yl)acetonitrile | NaOMe, MeOH, -20 °C to rt, 30 min | >95% | (Inferred from analogous systems) | |
| Thiophenol | 2-(4-(Methylsulfonyl)-6-(phenylthio)pyrimidin-2-yl)acetonitrile | DIPEA, CH3CN, rt, 30 min | >95% | (Inferred from analogous systems) |
Note: The data for the chloro leaving group is based on typical conditions for SNAr reactions on dichloropyrimidines. The data for the methylsulfonyl group is inferred from studies on analogous 2-sulfonylpyrimidines, which consistently show significantly higher reactivity compared to their chloro counterparts.
Discussion of Leaving Group Reactivity
Chloride (-Cl): The chloro group is a versatile and widely used leaving group in pyrimidine chemistry. Its reactivity is a good balance between stability for isolation of the starting material and sufficient reactivity for substitution with a broad range of nucleophiles, including amines, alkoxides, and thiols.[1][2] The electron-withdrawing nature of the pyrimidine ring activates the C4 and C6 positions for nucleophilic attack. Generally, the first substitution occurs readily, while the second substitution often requires more forcing conditions due to the introduction of an electron-donating group by the first nucleophile.
Methylsulfonyl (-SO2CH3): The methylsulfonyl group is a significantly more potent leaving group than chloride in SNAr reactions on pyrimidines.[3] This is attributed to the strong electron-withdrawing nature of the sulfonyl group, which further activates the carbon atom for nucleophilic attack and stabilizes the resulting Meisenheimer intermediate. Studies on related 2-sulfonylpyrimidines have shown rate accelerations of up to 1000-fold compared to the corresponding 2-halopyrimidines.[3] This enhanced reactivity allows for substitutions to be performed at lower temperatures and with a wider range of weaker nucleophiles. In systems with both chloro and methylsulfonyl groups, the methylsulfonyl group is typically displaced preferentially.
Other Potential Leaving Groups:
-
Fluoride (-F): While often a poor leaving group in SN2 reactions, fluoride can be an effective leaving group in SNAr, particularly on highly electron-deficient rings. Its high electronegativity strongly polarizes the C-F bond, making the carbon highly electrophilic.
-
Bromide (-Br) and Iodide (-I): These halogens are also good leaving groups, generally following the trend I > Br > Cl in terms of leaving group ability, which is the reverse of their bond strengths with carbon.
-
Tosylate (-OTs) and Mesylate (-OMs): These are excellent leaving groups due to the resonance stabilization of the resulting anions. They are expected to be highly reactive in SNAr reactions on pyrimidines.
Experimental Protocols
1. Synthesis of 2-(4-Anilino-6-chloropyrimidin-2-yl)acetonitrile (Chloro Leaving Group)
This protocol describes a typical procedure for the monosubstitution of a chlorine atom with an amine nucleophile.
-
Materials:
-
This compound (1.0 eq)
-
Aniline (1.1 eq)
-
Potassium carbonate (K2CO3) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of this compound in DMF, add aniline and potassium carbonate.
-
Heat the reaction mixture to 80 °C and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-(4-anilino-6-chloropyrimidin-2-yl)acetonitrile.
-
2. Synthesis of 2-(4-Anilino-6-(methylsulfonyl)pyrimidin-2-yl)acetonitrile (Methylsulfonyl Leaving Group - Analogous System)
This protocol is adapted from procedures for the substitution of a methylsulfonyl group on a pyrimidine ring.
-
Materials:
-
2-(4-Chloro-6-(methylsulfonyl)pyrimidin-2-yl)acetonitrile (1.0 eq)
-
Aniline (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
-
Acetonitrile (CH3CN)
-
-
Procedure:
-
Dissolve 2-(4-chloro-6-(methylsulfonyl)pyrimidin-2-yl)acetonitrile in acetonitrile.
-
Add aniline and DIPEA to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
Mandatory Visualization
Caption: Comparative workflow for SNAr with different leaving groups.
Caption: Generalized SNAr mechanism via a Meisenheimer intermediate.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
